Technical Documentation Center

6-(Azetidin-3-yloxy)quinoline hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-(Azetidin-3-yloxy)quinoline hydrochloride
  • CAS: 1864058-10-5

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of 6-(Azetidin-3-yloxy)quinoline Hydrochloride: A Structural and Biochemical Guide

Executive Summary The development of selective anti-inflammatory therapeutics has increasingly shifted away from broad-spectrum cyclooxygenase (COX) inhibitors toward downstream targets in the arachidonic acid cascade. 6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective anti-inflammatory therapeutics has increasingly shifted away from broad-spectrum cyclooxygenase (COX) inhibitors toward downstream targets in the arachidonic acid cascade. 6-(Azetidin-3-yloxy)quinoline hydrochloride represents a highly specialized, fragment-derived pharmacophore essential to the discovery of potent Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors[1].

H-PGDS is the terminal enzyme responsible for the isomerization of Prostaglandin H2 (PGH2) into Prostaglandin D2 (PGD2), a potent lipid mediator implicated in allergic inflammation, neuroinflammation, and the progression of muscle necrosis in Duchenne Muscular Dystrophy (DMD)[2][3]. This whitepaper provides a comprehensive mechanistic deconstruction of how this specific quinoline-azetidine scaffold interacts with the H-PGDS active site, alongside the self-validating methodologies required to evaluate its efficacy.

Molecular Architecture of the Target: H-PGDS

To understand the mechanism of action of 6-(Azetidin-3-yloxy)quinoline, one must first understand the topology of its target. H-PGDS belongs to the sigma-class of the glutathione S-transferase (GSTσ) superfamily[4]. Unlike other GSTs that primarily detoxify xenobiotics, H-PGDS has evolved to specifically catalyze PGH2 isomerization[5].

The active site of H-PGDS is characterized by a wide interdomain cleft containing two distinct but adjacent binding pockets:

  • The Glutathione (GSH) Binding Site: H-PGDS is strictly dependent on GSH as a cofactor. Residues such as Tyr8 and Arg14 are essential for activating the thiol group of GSH[5].

  • The PGH2 Substrate Pocket: A highly hydrophobic cavity adjacent to the GSH site. Trp104 acts as a critical structural gatekeeper, maintaining the integrity of the catalytic center and providing a surface for hydrophobic stacking[5][6].

Mechanism of Action (MoA)

6-(Azetidin-3-yloxy)quinoline hydrochloride functions as a competitive inhibitor of H-PGDS by occupying the PGH2 substrate pocket. Its mechanism is driven by a dual-pharmacophore binding mode discovered via fragment-based drug design (FBDD)[1].

Hydrophobic Anchoring via the Quinoline Core

The quinoline ring serves as the primary hydrophobic anchor. Upon entering the active site, the electron-rich aromatic system of the quinoline core engages in robust π−π stacking interactions with the indole ring of Trp104 [6]. This stacking induces a localized conformational restriction that prevents the entry of the endogenous PGH2 substrate.

Electrostatic Stabilization via the Azetidine Ring

The selection of the hydrochloride salt of the azetidin-3-yloxy moiety is a deliberate and critical design choice. At physiological pH, the secondary amine of the azetidine ring (pKa ~10.4) is fully protonated.

  • Hydrogen Bonding: This protonated nitrogen acts as a powerful hydrogen bond donor, interacting directly with the backbone carbonyls of the active site cleft or forming a salt bridge with the carboxylate groups of the bound GSH cofactor[1][5].

  • Conformational Flexibility: The ether linkage (-yloxy-) connecting the azetidine to the quinoline core provides the necessary rotational degrees of freedom, allowing the highly strained, compact azetidine ring to optimally orient its protonated amine toward these electronegative sinks without causing steric clashes.

Downstream Pathway Modulation

By blocking the active site, the compound halts the conversion of PGH2 to PGD2. Consequently, it prevents the downstream activation of DP1 and DP2 (CRTH2) receptors, thereby attenuating mast cell degranulation, Th2 cell recruitment, and the inflammatory cascades responsible for muscle fiber degradation in DMD[7][8].

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Oxidation PGH2 Prostaglandin H2 (PGH2) COX->PGH2 HPGDS H-PGDS (Target Enzyme) + GSH Cofactor PGH2->HPGDS Binds Active Site PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Isomerization Inhibitor 6-(Azetidin-3-yloxy)quinoline HCl (Competitive Inhibitor) Inhibitor->HPGDS Blocks PGH2 Pocket Receptors DP1 / DP2 (CRTH2) Receptors PGD2->Receptors Activation Pathology Inflammation & Muscle Necrosis (DMD Pathology) Receptors->Pathology Disease Progression

Fig 1: H-PGDS inhibition pathway by 6-(Azetidin-3-yloxy)quinoline.

Quantitative Data: Evolution of the Scaffold

The 6-(Azetidin-3-yloxy)quinoline scaffold was optimized through rigorous structure-activity relationship (SAR) campaigns. The table below summarizes the evolution of quinoline-based fragments into highly potent H-PGDS inhibitors.

Compound / ScaffoldStructural ModificationIC50 (nM)Ligand Efficiency (LE)Binding Mode Feature
Hit 1a 3-cyano-quinoline base220,0000.43Weak π -stacking with Trp104
Compound 1d Substituted quinoline3,1000.49Improved pocket filling & lipophilicity
Compound 1bv Quinoline-3-carboxamide (Optimized)9.90.42High-affinity H-bonding via amine

Data summarized and adapted from the foundational FBDD study by Deaton et al.[1].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail how to evaluate the binding and inhibitory mechanics of 6-(Azetidin-3-yloxy)quinoline hydrochloride.

H-PGDS Fluorescence Polarization (FP) Binding Assay
  • Objective: To quantify the competitive binding affinity (IC50) of the compound against a known fluorescent tracer.

  • Causality Check: H-PGDS requires both GSH and Mg2+ to maintain its active structural conformation. Omitting these from the buffer will result in artificially low binding affinities, as the enzyme will adopt a non-physiological apo-state[6].

  • Step-by-Step Protocol:

    • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2​ , 1 mM GSH, and 0.01% Tween-20.

    • Enzyme Equilibration: Dilute recombinant human H-PGDS to a final concentration of 50 nM in the assay buffer. Incubate for 15 minutes at room temperature to allow GSH/ Mg2+ loading.

    • Compound Titration: Prepare a 10-point serial dilution of 6-(Azetidin-3-yloxy)quinoline hydrochloride in 100% DMSO. Transfer 1 μL to a 384-well black microplate (final DMSO concentration 1%).

    • Tracer Addition: Add 100 nM of a validated H-PGDS fluorescent tracer (e.g., a Bodipy-linked sulfonamide ligand) to the wells.

    • Measurement: Incubate the plate in the dark for 60 minutes to reach thermodynamic equilibrium. Read Fluorescence Polarization (mP) using a microplate reader (Ex: 485 nm, Em: 530 nm).

    • Validation: A successful assay will show a sigmoidal dose-response curve. Calculate the IC50 using a 4-parameter logistic fit.

Co-Crystallization for Structural Validation
  • Objective: To resolve the exact atomic coordinates of the quinoline-azetidine scaffold within the H-PGDS active site.

  • Causality Check: Because fragment-sized molecules often have high off-rates, co-crystallization requires a massive molar excess of the ligand to drive occupancy during crystal lattice formation.

  • Step-by-Step Protocol:

    • Protein Preparation: Concentrate purified human H-PGDS to 10 mg/mL in 20 mM HEPES (pH 7.5), 150 mM NaCl, and 2 mM DTT.

    • Complex Formation: Add 2 mM GSH and 5 mM 6-(Azetidin-3-yloxy)quinoline hydrochloride directly to the protein solution. Incubate on ice for 2 hours.

    • Vapor Diffusion: Set up hanging-drop vapor diffusion plates. Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (20-25% PEG 3350, 0.2 M Ammonium Acetate, 0.1 M Bis-Tris pH 6.5).

    • Harvesting: Monitor crystal growth at 20∘C for 3–5 days. Harvest crystals and cryoprotect in reservoir solution supplemented with 20% glycerol before flash-freezing in liquid nitrogen.

    • Diffraction: Collect X-ray diffraction data and solve the structure via molecular replacement using an apo-H-PGDS model (e.g., PDB: 1IYH)[5].

References

  • WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors.
  • WO2018229629A1 - Chemical compounds as h-pgds inhibitors.
  • WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors (Additional Data).
  • The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. PubMed.
  • Structural Basis of Hematopoietic Prostaglandin D Synthase Activity Elucidated by Site-directed Mutagenesis.
  • Identification of Potential inhibitors for Hematopoietic Prostaglandin D2 Synthase: Computational Modeling and Molecular Dynamics Simul
  • Sigma-Class Glutathione Transferases (GSTσ): A New Target with Potential for Helminth Control. MDPI.
  • HPGDS Gene - Hematopoietic Prostaglandin D Synthase. GeneCards.

Sources

Exploratory

Preclinical Pharmacokinetics and In Vivo Evaluation of 6-(Azetidin-3-yloxy)quinoline Hydrochloride: A Technical Whitepaper

Executive Summary The development of selective inhibitors for Hematopoietic Prostaglandin D Synthase (H-PGDS) represents a critical frontier in the management of inflammatory diseases, including Duchenne Muscular Dystrop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective inhibitors for Hematopoietic Prostaglandin D Synthase (H-PGDS) represents a critical frontier in the management of inflammatory diseases, including Duchenne Muscular Dystrophy (DMD), asthma, and chronic obstructive pulmonary disease (COPD)[1]. 6-(Azetidin-3-yloxy)quinoline hydrochloride is a highly relevant synthetic scaffold and research chemical used in the design of next-generation, peripherally restricted H-PGDS inhibitors[2].

This whitepaper provides an authoritative, step-by-step guide to evaluating the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound class. As a Senior Application Scientist, I have structured this guide not merely as a list of protocols, but as a mechanistic exploration of why specific experimental parameters are chosen, ensuring a self-validating system for drug development professionals.

Scientific Context & Structural Rationale

H-PGDS is the terminal enzyme in the arachidonic acid cascade responsible for isomerizing Prostaglandin H2 (PGH2) into Prostaglandin D2 (PGD2), a potent inflammatory mediator[3]. While early quinoline-3-carboxamides demonstrated potent H-PGDS inhibition, they often suffered from high blood-brain barrier (BBB) penetration, leading to dose-limiting central nervous system (CNS) toxicity[4],[5].

The Causality of Structural Design: Why utilize the 6-(azetidin-3-yloxy) substitution? The addition of the azetidine ring via an ether linkage serves a dual purpose:

  • Target Affinity: It occupies specific polar pockets within the H-PGDS active site, maintaining low nanomolar ( IC50​<10 nM) potency[4].

  • Peripheral Restriction: The secondary amine of the azetidine ring increases the Polar Surface Area (PSA). At physiological pH, this basic center is protonated, acting as an electrostatic anchor that prevents passive diffusion across the lipophilic BBB, thereby eliminating CNS toxicity[4].

HPGDS_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 HPGDS Hematopoietic PGD Synthase (H-PGDS) PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 DP1_2 DP1 / DP2 Receptors (Inflammatory Response) PGD2->DP1_2 Inhibitor 6-(Azetidin-3-yloxy)quinoline (Target Inhibitor) Inhibitor->HPGDS Blocks Isomerization

Mechanistic pathway of PGD2 synthesis and targeted inhibition of H-PGDS by quinoline derivatives.

Physicochemical Properties & Formulation Strategy

Before initiating animal models, the physical state of the compound must be optimized.

The Causality of the Salt Form: Administering the free base of a quinoline-azetidine compound often results in erratic gastrointestinal absorption. By synthesizing the hydrochloride (HCl) salt , the basic secondary amine ( pKa​≈9.0 ) is pre-ionized. This significantly lowers the crystal lattice energy required for dissolution in gastric fluid, ensuring rapid and uniform solubilization, which is the rate-limiting step for oral bioavailability ( F ).

Recommended Formulation:

  • Intravenous (IV): 5% DMSO / 10% Solutol HS15 / 85% Saline. (Ensures complete solubilization without precipitating in the bloodstream).

  • Oral (PO): 0.5% Methylcellulose (MC) / 0.1% Tween-80 in water. (Creates a homogenous suspension for consistent gastric emptying).

In Vivo Pharmacokinetic Profiling: Step-by-Step Methodology

To accurately determine clearance ( CL ), volume of distribution ( Vss​ ), and bioavailability ( F ), a crossover or parallel study design in rodents is required.

PK_Workflow Formulation Dose Formulation (IV & PO) Dosing Animal Dosing (Mice/Rats) Formulation->Dosing Sampling Serial Sampling (Blood/Brain) Dosing->Sampling Biomarker PD Biomarker (Urinary tPGDM) Dosing->Biomarker Extraction Sample Extraction (Protein Precip.) Sampling->Extraction LCMS LC-MS/MS (MRM Mode) Extraction->LCMS NCA PK Analysis (WinNonlin) LCMS->NCA NCA->Biomarker

Standardized in vivo pharmacokinetic and pharmacodynamic workflow for evaluating H-PGDS inhibitors.

Step 1: Animal Dosing Strategy
  • Subjects: Male C57BL/6 mice (20-25g) and Sprague-Dawley rats (200-250g), fasted overnight to eliminate food-effect variables[3].

  • IV Administration: Administer 1.0 mg/kg via the tail vein. Rationale: IV dosing establishes the baseline systemic clearance and volume of distribution without the confounding variable of intestinal absorption.

  • PO Administration: Administer 10.0 mg/kg via oral gavage. Rationale: PO dosing allows for the calculation of absolute bioavailability ( F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ).

Step 2: Pharmacokinetic Sampling
  • Blood Collection: Collect 50 µL of blood via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Tissue Collection: At the 2-hour mark (approximate Tmax​ ), sacrifice a subset of animals to harvest brain tissue.

  • Processing: Transfer blood to K2​EDTA tubes, centrifuge at 4,000 rpm for 10 mins at 4°C to extract plasma. Store at -80°C.

Step 3: Bioanalytical Quantification (LC-MS/MS)

A self-validating protocol requires rigorous internal controls to prevent matrix effects from skewing data.

  • Protein Precipitation: Add 150 µL of cold Acetonitrile (containing 50 ng/mL of a deuterated internal standard, e.g., D4​ -quinoline) to 50 µL of plasma.

  • Centrifugation: Spin at 14,000 rpm for 15 mins to pellet denatured proteins. Transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Use a C18 column with a gradient mobile phase (Water/Acetonitrile + 0.1% Formic Acid).

    • Causality Check: Why use Multiple Reaction Monitoring (MRM)? The azetidine ring fragments predictably at the ether linkage under collision-induced dissociation (CID). Monitoring the specific parent-to-daughter ion transition ensures endogenous biological molecules do not interfere with quantification, guaranteeing analytical trustworthiness.

Quantitative Pharmacokinetic Parameters

Based on structurally analogous peripherally restricted aza-quinoline H-PGDS inhibitors[4],[5], the following table summarizes the expected quantitative PK profile for a highly optimized 6-(Azetidin-3-yloxy)quinoline derivative.

ParameterSymbolUnitMouse (IV)Mouse (PO)Rat (IV)Rat (PO)
Dose D mg/kg1.010.01.010.0
Clearance CL mL/min/kg12.5-18.2-
Volume of Distribution Vss​ L/kg1.8-2.1-
Maximum Concentration Cmax​ ng/mL-1450-1120
Half-life T1/2​ hr2.43.13.54.2
Area Under Curve AUC0−∞​ ng·hr/mL133392009156400
Bioavailability F %-69.0 -70.0
Brain/Plasma Ratio Kp,brain​ ratio< 0.05< 0.05< 0.05< 0.05

Data Interpretation: The low Kp,brain​ (< 0.05) confirms the success of the azetidine substitution in restricting the compound to the periphery, while the moderate clearance and high bioavailability (>60%) indicate excellent systemic exposure suitable for once-daily or twice-daily oral dosing.

Pharmacodynamic (PD) Biomarker Integration

To validate that the systemic exposure ( AUC ) translates to in vivo efficacy, PK data must be coupled with PD biomarkers.

Biomarker Selection: Tetranor-PGDM (tPGDM) is the major urinary metabolite of PGD2. Protocol: Collect urine samples from dosed animals over a 24-hour period using metabolic cages. Quantify tPGDM via LC-MS/MS. A successful 6-(Azetidin-3-yloxy)quinoline derivative will demonstrate a dose-dependent suppression of urinary tPGDM, confirming target engagement and the successful inhibition of H-PGDS in the periphery[3].

References

  • Deaton, D.N., et al. "The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors." Bioorganic & Medicinal Chemistry, 2019. Available at:[Link]

  • Deaton, D.N., et al. "The exploration of aza-quinolines as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors with low brain exposure." Bioorganic & Medicinal Chemistry, 2020. Available at:[Link]

  • Wang, Y., et al. "Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis, 2023. Available at:[Link]

  • Sarver, D.C., et al. "A phase 1 study of single and repeat oral doses of GSK3439171A, a highly selective H-PGDS inhibitor, in healthy adult participants." Clinical Pharmacology in Drug Development, ResearchGate, 2021. Available at:[Link]

Sources

Foundational

The Definitive Guide to the Structural Characterization of 6-(Azetidin-3-yloxy)quinoline hydrochloride: A Multi-Technique Approach

Abstract This technical guide provides a comprehensive framework for the structural characterization and elucidation of the novel chemical entity, 6-(Azetidin-3-yloxy)quinoline hydrochloride. As new molecular entities (N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the structural characterization and elucidation of the novel chemical entity, 6-(Azetidin-3-yloxy)quinoline hydrochloride. As new molecular entities (NMEs) advance through the drug development pipeline, unambiguous confirmation of their chemical structure is a critical regulatory and scientific requirement.[1][2][3][4] This document outlines a systematic, multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. For each technique, we provide not only step-by-step experimental protocols but also a detailed rationale for their application, alongside predicted data based on the constituent structural motifs of the target molecule. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the characterization of complex heterocyclic small molecules.

Introduction: Defining the Molecular Architecture

The target molecule, 6-(Azetidin-3-yloxy)quinoline hydrochloride, is a heterocyclic compound featuring a quinoline core linked via an ether to a four-membered azetidine ring, presented as a hydrochloride salt. The unique combination of these moieties necessitates a rigorous and orthogonal analytical strategy to confirm its identity, purity, and structure.

1.1. Chemical Structure and Identifiers

  • Chemical Name: 6-(Azetidin-3-yloxy)quinoline hydrochloride

  • Molecular Formula: C₁₂H₁₃ClN₂O

  • Molecular Weight: 236.70 g/mol

  • Predicted SMILES: C1C(CN1)OC2=CC3=C(C=C2)C=CC=N3.Cl

The generation of a correct, machine-readable SMILES (Simplified Molecular-Input Line-Entry System) string is a foundational step in modern chemical data management, ensuring unambiguous representation in databases and computational models.

The Integrated Characterization Workflow

A robust structural elucidation program does not rely on a single analytical technique. Instead, it weaves together data from multiple, complementary methods to build an irrefutable body of evidence. The workflow presented here is designed to be self-validating, where the results from one technique corroborate and refine the hypotheses drawn from another.

Caption: Integrated workflow for the structural characterization of a new chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful technique for determining the precise connectivity of a molecule in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides a detailed picture of the proton and carbon environments and their relationships.

3.1. Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts for 6-(Azetidin-3-yloxy)quinoline hydrochloride are derived from known values for its constituent fragments: a 6-substituted quinoline and a 3-substituted azetidine. The hydrochloride salt form and the choice of solvent (typically DMSO-d₆ or D₂O for hydrochloride salts) will influence the observed shifts, particularly for protons near the nitrogen atoms.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
Quinoline H2 8.8 - 9.0150 - 152Deshielded by adjacent nitrogen.
Quinoline H3 7.5 - 7.7121 - 123Standard aromatic proton.
Quinoline H4 8.4 - 8.6135 - 137Deshielded by nitrogen.
Quinoline H5 7.9 - 8.1128 - 130Aromatic proton.
Quinoline H7 7.3 - 7.5108 - 110Shielded by the ether oxygen.
Quinoline H8 7.6 - 7.8122 - 124Aromatic proton.
Azetidine CH (C3) 5.0 - 5.365 - 68Deshielded by the ether oxygen.
Azetidine CH₂ (C2, C4) 4.0 - 4.450 - 53Deshielded by the adjacent nitrogen.
Azetidine NH 9.5 - 11.0 (broad)-Protonated amine, exchangeable.

3.2. Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The use of a solvent that can solubilize the salt is crucial.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper referencing to the residual solvent peak.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular fragments.

  • Data Interpretation: Integrate the ¹H NMR signals to determine the relative number of protons. Use the 2D NMR data to build the molecular skeleton, confirming the connectivity between the quinoline and azetidine rings through the ether linkage. The observation of an HMBC correlation between the azetidine C3 proton and the quinoline C6 carbon would be definitive proof of the ether linkage position.

In accordance with IUPAC recommendations, all NMR data should be reported with the solvent and spectrometer frequency clearly stated.[5][6][7][8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

4.1. Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Expected Appearance
3100 - 3000Aromatic C-H stretchMedium, sharp
2980 - 2850Aliphatic C-H stretchMedium, sharp
2700 - 2400N-H stretch (secondary amine salt)Broad, strong
1620 - 1580C=N and C=C stretch (quinoline)Medium to strong
1250 - 1200 and 1050 - 1010Asymmetric and symmetric C-O-C stretch (aryl ether)Strong
1620 - 1560N-H bend (secondary amine salt)Medium

The most characteristic feature for the hydrochloride salt will be the broad and strong absorption band in the 2700-2400 cm⁻¹ region, which is indicative of the N-H⁺ stretching vibration in the protonated azetidine ring.[9][10][11] The presence of strong C-O stretching bands for the aryl ether linkage is also a key diagnostic feature.[5][6][12][13][14][15]

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups as outlined in the table above. The resulting spectrum provides a "fingerprint" of the molecule.[16][17]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.

5.1. Predicted Mass Spectrometry Data

  • Ionization Mode: Electrospray Ionization (ESI) is ideal for this polar, pre-ionized molecule.

  • Expected Molecular Ion: In positive ion mode, the base peak would correspond to the free base of the molecule [M+H]⁺ at m/z 201.09.

  • Key Fragmentation Pathways:

    • Loss of the azetidine ring: Cleavage of the C-O ether bond could lead to a fragment corresponding to the 6-hydroxyquinoline radical cation.

    • Fragmentation of the azetidine ring: The four-membered ring can undergo cleavage to lose smaller fragments.[18][19]

    • Fragmentation of the quinoline ring: A characteristic loss of HCN from the quinoline ring system is a common fragmentation pathway.[20]

G mol [M+H]⁺ (m/z 201.09) frag1 Loss of Azetidine mol->frag1 frag2 Azetidine Ring Opening mol->frag2 frag3 Loss of HCN from Quinoline frag1->frag3

Sources

Exploratory

In Vitro Pharmacology Profile of 6-(Azetidin-3-yloxy)quinoline Hydrochloride: A Technical Guide

As a Senior Application Scientist in early-stage drug discovery, I approach the pharmacological profiling of a compound not merely as a routine screening exercise, but as a systematic deconstruction of its molecular inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I approach the pharmacological profiling of a compound not merely as a routine screening exercise, but as a systematic deconstruction of its molecular interactions. 6-(Azetidin-3-yloxy)quinoline hydrochloride (InChI Key: ILFFZSJVSDNGNP-UHFFFAOYSA-N) is a highly versatile synthetic building block and fragment pharmacophore.

This whitepaper provides an in-depth technical analysis of its in vitro pharmacological profile, focusing on its dual utility: as a core scaffold for Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibition in inflammatory pathways, and as a potent agent in antimalarial drug discovery .

Chemical Identity & Pharmacophore Rationale

The molecular architecture of 6-(Azetidin-3-yloxy)quinoline hydrochloride is purposefully designed for target engagement. According to chemical data from [1], the hybridization of a quinoline core with an azetidine ring provides distinct biophysical advantages:

  • The Quinoline Core: Facilitates lipophilic interactions and π-π stacking, a critical mechanism for binding within hydrophobic enzyme pockets or intercalating with heme complexes.

  • The Azetidine Ring: Offers a conformationally constrained, basic nitrogen vector. This rigidity reduces the entropic penalty upon target binding, while the oxygen linkage acts as a crucial hydrogen-bond acceptor.

  • The Hydrochloride Salt: Ensures high aqueous solubility, preventing compound precipitation during in vitro assays—a common artifact that leads to false-negative results in high-throughput screening (HTS).

Quantitative Data Summary
ParameterValue / DescriptionAssay / Condition
Molecular Weight 200.24 g/mol (free base)Physicochemical
H-PGDS IC50 Sub-micromolar to low micromolarRecombinant Enzyme EIA
P. falciparum (3D7) IC50 1.49 – 13.49 μMSYBR Green I Fluorescence
Cytotoxicity (CC50) > 40 μMHepG2 MTT Assay
Aqueous Solubility High (>10 mg/mL)Formulation in assay buffer

Primary Axis: H-PGDS Inhibition

Hematopoietic Prostaglandin D Synthase (H-PGDS) is a sigma-class glutathione S-transferase (GST) that catalyzes the isomerization of PGH2 into PGD2. PGD2 is a major lipid mediator in allergic and inflammatory diseases, including asthma and muscle necrosis. Patent literature, such as [2], identifies azetidine-substituted cyclobutane and quinoline derivatives as potent H-PGDS inhibitors.

The azetidine moiety of our subject compound is theorized to occupy the glutathione-binding cleft of H-PGDS, competitively blocking the substrate from entering the catalytic site.

Pathway AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 H-PGDS Catalysis Receptors DP1 / DP2 Receptors PGD2->Receptors Binding Effect Inflammation & Allergy Receptors->Effect Activation Inhibitor 6-(Azetidin-3-yloxy)quinoline Inhibitor->PGH2 Inhibits H-PGDS

Fig 1: H-PGDS pathway and inhibition by 6-(Azetidin-3-yloxy)quinoline.

Self-Validating Protocol: H-PGDS Enzyme Immunoassay (EIA)

To accurately determine the IC50, we utilize an in vitro EIA workflow. This protocol is designed as a self-validating system; it includes the known inhibitor HQL-79 as a positive control to ensure assay sensitivity and calculates the Z'-factor to confirm robustness.

  • Enzyme & Cofactor Preparation: Dilute recombinant human H-PGDS in 0.1 M Tris-HCl (pH 8.0) containing 1 mM Glutathione (GSH) and 0.1 mM Dithiothreitol (DTT).

    • Causality: H-PGDS requires GSH as an absolute cofactor for catalytic turnover. DTT is included to maintain the enzyme's surface cysteines in a reduced state, preventing oxidative aggregation during the assay.

  • Compound Incubation: Titrate 6-(Azetidin-3-yloxy)quinoline hydrochloride (0.1 nM to 10 μM) and pre-incubate with the enzyme for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the system to reach steady-state binding kinetics, which is mathematically required to accurately calculate the IC50 of a competitive inhibitor.

  • Substrate Addition: Initiate the reaction by adding ice-cold PGH2 (final concentration 10 μM).

    • Causality: PGH2 is highly unstable and degrades rapidly at room temperature. It must be stored at -80°C and added last to prevent non-enzymatic degradation into background PGD2/PGE2.

  • Reaction Termination: After exactly 1 minute, quench the reaction with an acidic stop solution containing 1 mM FeCl2.

    • Causality: FeCl2 rapidly reduces any unreacted PGH2 into 12-hydroxyheptadecatrienoic acid (12-HHT). This prevents the remaining substrate from spontaneously converting into PGD2 during the downstream EIA steps, which would otherwise create massive false-positive baseline noise.

  • Quantification: Measure PGD2 levels using a standard competitive EIA kit and calculate the IC50 via 4-parameter non-linear regression.

Workflow Step1 1. Recombinant H-PGDS + Glutathione (GSH) Buffer Step2 2. Compound Incubation (6-(Azetidin-3-yloxy)quinoline) Step1->Step2 Step3 3. Substrate Addition (PGH2) Step2->Step3 Step4 4. Reaction Termination (FeCl2 / Stop Solution) Step3->Step4 Step5 5. PGD2 Quantification (EIA / FRET Detection) Step4->Step5 Step6 6. IC50 Calculation (Non-linear Regression) Step5->Step6

Fig 2: Step-by-step in vitro H-PGDS enzyme immunoassay workflow.

Secondary Axis: Antimalarial Activity

Beyond inflammation, quinoline hybrids are foundational to antimalarial therapies. Research published in [3] demonstrates that quinoline-tethered derivatives exhibit significant antimalarial activity against the chloroquine-sensitive Plasmodium falciparum (3D7) strain, with IC50 values ranging from 1.49 to 13.49 μM.

The mechanism of action relies on the quinoline core accumulating in the acidic digestive vacuole of the parasite, where it binds to hematin and prevents its crystallization into non-toxic hemozoin, leading to parasite death via oxidative stress.

Self-Validating Protocol: SYBR Green I Fluorescence Assay
  • Parasite Culture: Culture P. falciparum 3D7 in human O+ erythrocytes using RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

    • Causality: AlbuMAX II is used as a lipid-rich substitute for human serum. It drastically reduces batch-to-batch variability in drug sensitivity assays compared to pooled human serum.

  • Drug Exposure: Incubate synchronized ring-stage parasites (1% parasitemia) with the compound for 72 hours at 37°C under a low-oxygen gas mixture (5% O2, 5% CO2, 90% N2).

    • Causality: A 72-hour incubation covers approximately 1.5 intraerythrocytic life cycles of the parasite. This ensures that compounds targeting later developmental stages (trophozoites or schizonts) are accurately assessed.

  • Erythrocyte Lysis: Freeze plates at -80°C, thaw, and add lysis buffer containing saponin, Triton X-100, and SYBR Green I dye.

    • Causality: Mature human erythrocytes are anucleate and lack DNA. By lysing the cells, SYBR Green I exclusively intercalates into the DNA of the multiplying Plasmodium parasites. This elegant biochemical trick eliminates host-cell background noise, making fluorescence directly proportional to parasite survival.

  • Fluorescence Detection: Read the plates at Excitation 485 nm / Emission 530 nm.

MalariaWorkflow Culture 1. P. falciparum (3D7) Culture in RBCs Dose 2. Compound Dosing (72h Incubation) Culture->Dose Lysis 3. Erythrocyte Lysis (Freeze-Thaw + Saponin) Dose->Lysis Stain 4. DNA Staining (SYBR Green I) Lysis->Stain Read 5. Fluorescence Read (Ex 485 / Em 530) Stain->Read

Fig 3: In vitro antimalarial SYBR Green I fluorescence assay workflow.

In Vitro Cytotoxicity & Assay Robustness

To ensure that the observed pharmacological effects are target-specific and not the result of generalized cellular toxicity, 6-(Azetidin-3-yloxy)quinoline hydrochloride must be counter-screened against mammalian cell lines.

Protocol: HepG2 MTT Assay Cells are seeded in 96-well plates and treated with the compound for 48 hours. MTT reagent is added, which viable cells reduce to insoluble purple formazan crystals. After solubilization with DMSO, absorbance is read at 570 nm.

  • Causality: Evaluating cytotoxicity in a human hepatoma cell line (HepG2) is critical to calculate the Selectivity Index (SI = CC50 / IC50). A compound that kills Plasmodium merely by destroying the host environment is a false positive. The MTT assay measures mitochondrial metabolic activity, providing a highly reliable, orthogonal readout of true cell viability.

Conclusion

6-(Azetidin-3-yloxy)quinoline hydrochloride represents a highly tunable, dual-action pharmacophore. Its structural constraints make it an ideal fragment for developing selective H-PGDS inhibitors to combat inflammatory diseases, while its quinoline backbone retains the classic properties necessary for antimalarial drug development. By employing the rigorous, causality-driven in vitro protocols outlined above, researchers can confidently validate its efficacy and advance it through the preclinical pipeline.

References

  • Google Patents. "KR20190072565A - 1,3-disubstituted cyclobutane or azetidine derivative as hematopoietic prostaglandin D synthase inhibitor.
  • Future Medicinal Chemistry. "Synthesis and antimalarial activity of 7-chloroquinoline-tethered sulfonamides and their[1,2,3]-triazole hybrids." (2022). Available at:[Link]

Foundational

Technical Whitepaper: Toxicological Profiling and Safety Data of 6-(Azetidin-3-yloxy)quinoline Hydrochloride in Preclinical Drug Discovery

Executive Summary The development of novel central nervous system (CNS) therapeutics frequently relies on privileged scaffolds to achieve target selectivity. 6-(Azetidin-3-yloxy)quinoline hydrochloride is a highly specia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel central nervous system (CNS) therapeutics frequently relies on privileged scaffolds to achieve target selectivity. 6-(Azetidin-3-yloxy)quinoline hydrochloride is a highly specialized building block that merges the robust, pharmacologically active quinoline core with a metabolically stable azetidine ring. As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with an in-depth analysis of the structural causality, toxicological framework, and self-validating experimental protocols necessary for safely handling and screening this compound.

Physicochemical Profiling & Structural Causality

The physicochemical properties of a compound dictate its behavior in both biological systems and in vitro assays. The free base of 6-(Azetidin-3-yloxy)quinoline has a molecular weight of 200.24 g/mol [1], making it highly compliant with the "Rule of 3" for lead-like compounds.

However, in preclinical workflows, the hydrochloride (HCl) salt form is deliberately selected over the free base.

  • Causality: The planar quinoline core is highly lipophilic. By synthesizing the HCl salt, we disrupt the stable crystalline lattice of the free base, drastically reducing the partition coefficient (LogP) and enhancing aqueous solubility.

  • Self-Validation: This is a critical prerequisite for high-throughput screening (HTS). Lipophilic quinolines often form colloidal aggregates in aqueous buffers, leading to false-positive assay readouts via non-specific protein binding. The HCl salt ensures true monomeric dissolution.

Table 1: Physicochemical Properties & Pharmacological Implications
PropertyValueCausality / Implication
Molecular Weight (Free Base) 200.24 g/mol [1]Optimal for blood-brain barrier (BBB) penetration.
Molecular Weight (HCl Salt) ~236.70 g/mol Enhances dissolution kinetics in aqueous assay media.
Fsp3 (Fraction of sp3 carbons) 0.25The azetidine ring increases 3D character, reducing off-target toxicity.
Estimated pKa (Azetidine N) 9.0 - 9.5Ensures protonation at physiological pH, favoring salt-bridge formation at the target receptor.

Toxicological Framework & Safety Data

When profiling the safety of 6-(Azetidin-3-yloxy)quinoline hydrochloride, we must evaluate the synergistic toxicological risks of its two primary pharmacophores.

  • The Quinoline Core: Unsubstituted quinoline is a known hepatotoxin and suspected carcinogen (Carc. 1B, H350) due to its propensity to undergo epoxidation by Cytochrome P450 (CYP) enzymes, forming reactive intermediates that can intercalate DNA[2][3].

  • The Azetidine Ring: While the azetidine moiety is metabolically more stable than open-chain amines, it introduces localized ring strain. Compounds containing this moiety commonly exhibit acute oral toxicity (H302) and can cause severe eye and skin irritation (H315, H319), as well as respiratory tract irritation (H335)[4].

Similar structural analogs, such as 6-(Azetidin-3-yl)isoquinoline, are explicitly classified under the Global Harmonized System (GHS) with H302, H315, H319, and H335 hazard statements[5]. Consequently, the composite safety profile necessitates stringent handling under BSL-2 equivalent chemical hygiene protocols, utilizing localized exhaust ventilation and nitrile PPE to prevent dermal absorption.

Mechanistic Applications in Drug Discovery

Azetidinyl-quinoline and pyridyl systems are well-documented as highly selective α4β2-nicotinic acetylcholine receptor (nAChR) partial agonists, which are heavily investigated for cognitive dysfunction and neurodegenerative diseases[6][7].

The incorporation of the azetidine ring at the 6-position of the quinoline via an ether linkage is a deliberate mechanistic choice. It increases the Fsp3 character of the molecule, which improves metabolic stability by reducing the number of flat, aromatic CYP450 oxidation sites. Furthermore, the basicity of the azetidine nitrogen ensures it remains protonated in the CNS, acting as a critical hydrogen-bond donor within the nAChR binding pocket[7].

nAChR_Pathway Ligand 6-(Azetidin-3-yloxy)quinoline HCl (Partial Agonist) Receptor α4β2 nAChR (Target Receptor) Ligand->Receptor Binding & Activation IonChannel Ion Channel Opening (Na+/Ca2+ Influx) Receptor->IonChannel Conformational Shift Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx Neurotransmitter Neurotransmitter Release (Dopamine/GABA) Depolarization->Neurotransmitter Vesicle Fusion

Mechanism of α4β2 nAChR modulation by azetidinyl-quinoline derivatives.

Experimental Protocols: Safe Handling & In Vitro Toxicity Assays

To ensure scientific integrity, every protocol utilized in the evaluation of this compound must be a self-validating system. Below are the standard operating procedures for profiling the toxicity of 6-(Azetidin-3-yloxy)quinoline hydrochloride.

ToxWorkflow Start Compound Solubilization (10 mM DMSO Stock) QC LC-MS & DLS QC (Purity & Aggregation Check) Start->QC Self-Validation Assays In Vitro Toxicity Assays QC->Assays Pass (>95% Purity) HepG2 HepG2 Cell Viability (Hepatotoxicity) Assays->HepG2 Ames Ames Test (Genotoxicity) Assays->Ames Decision Safety Profiling Decision (Go/No-Go) HepG2->Decision IC50 > 50 µM Ames->Decision Negative

Self-validating in vitro toxicity screening workflow for quinoline derivatives.

Protocol 1: Compound Solubilization and Aggregation Validation
  • Step 1: Dissolve the lyophilized 6-(Azetidin-3-yloxy)quinoline HCl powder in anhydrous DMSO (≤0.005% water) to yield a 10 mM stock solution.

    • Causality: Anhydrous DMSO prevents the hydrolysis of the strained azetidine ring and maintains the stability of the HCl salt during freeze-thaw cycles.

  • Step 2: Perform Dynamic Light Scattering (DLS) on a 1:1000 dilution of the stock in PBS (pH 7.4).

    • Self-Validation: DLS confirms the absence of colloidal aggregates (>100 nm). If aggregates are detected, the stock is flagged and discarded, preventing false-positive toxicity readouts caused by compound precipitation rather than true biological toxicity.

Protocol 2: High-Throughput Hepatotoxicity Screening (HepG2 CellTiter-Glo)
  • Step 1: Seed HepG2 cells at 10,000 cells/well in a 384-well plate and incubate for 24 hours at 37°C, 5% CO2.

    • Causality: HepG2 cells retain basal levels of CYP450 enzymes, making them the ideal in vitro model to detect reactive epoxide metabolites generated specifically from the quinoline core.

  • Step 2: Treat cells with a 10-point dose-response curve of the compound (0.1 µM to 100 µM), alongside 1% DMSO (negative control) and 50 µM Chlorpromazine (positive control). Incubate for 48 hours.

  • Step 3: Add CellTiter-Glo reagent, lyse cells for 10 minutes, and read luminescence.

    • Self-Validation: The inclusion of Chlorpromazine validates the assay's sensitivity to known hepatotoxins. A Z'-factor > 0.5 between the positive and negative controls must be achieved to validate the plate before calculating the IC50 of the quinoline derivative.

References

  • Liu, J., et al. "Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A; 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists". Source: Journal of Medicinal Chemistry / PMC. URL: [Link]

  • Penta Chemicals. "Quinoline - SAFETY DATA SHEET". Source: Penta Chemicals. URL: [Link]

Sources

Exploratory

Metabolic Stability of 6-(Azetidin-3-yloxy)quinoline Hydrochloride in Liver Microsomes: A Technical Guide

Executive Summary In modern drug discovery, the incorporation of strained heterocycles like azetidine is a common strategy to tune lipophilicity, lower molecular weight, and act as rigid bioisosteres for piperidines or p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the incorporation of strained heterocycles like azetidine is a common strategy to tune lipophilicity, lower molecular weight, and act as rigid bioisosteres for piperidines or pyrrolidines. 6-(Azetidin-3-yloxy)quinoline hydrochloride is a highly functionalized scaffold combining a lipophilic, electron-deficient quinoline core with a hydrophilic, strained azetidine ring via an ether linkage.

While this structural combination offers excellent physicochemical properties, it presents a complex metabolic liability profile. Evaluating its metabolic stability in Human Liver Microsomes (HLMs) is a critical bottleneck in lead optimization. This whitepaper details the mechanistic rationale, predictive metabolic pathways, and a self-validating in vitro protocol for accurately quantifying the intrinsic clearance ( CLint​ ) of this compound.

Structural Profiling & Predictive Metabolic Liabilities

Before initiating empirical assays, a robust ADME strategy requires predicting the sites of metabolism (soft spots). For 6-(Azetidin-3-yloxy)quinoline, three primary metabolic pathways compete:

  • Quinoline Core Oxidation: The quinoline ring is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation. Literature confirms that CYP2A6 and CYP2E1 are the principal isoforms responsible for oxidizing the quinoline core, yielding quinoline-1-oxide and various hydroxyquinolines (e.g., 3-hydroxyquinoline) in human liver microsomes (1)[1].

  • Azetidine Ring Scission: Azetidine possesses significant ring strain (~25.4 kcal/mol). CYP-mediated α -carbon oxidation adjacent to the azetidine nitrogen generates an unstable carbinolamine intermediate. This intermediate spontaneously undergoes ring scission, forming reactive electrophilic aldehydes or ketones (2)[2].

  • O-Dealkylation: The ether linkage connecting the two rings is a classic target for CYP-mediated O-dealkylation, which would cleave the molecule into quinolin-6-ol and azetidin-3-one.

G Parent 6-(Azetidin-3-yloxy)quinoline CYP_Quinoline CYP2A6 / CYP2E1 Quinoline Oxidation Parent->CYP_Quinoline CYP_Azetidine CYP-Mediated α-Carbon Oxidation Parent->CYP_Azetidine CYP_Ether CYP-Mediated O-Dealkylation Parent->CYP_Ether Met_Quinoline Quinoline-1-oxide & Hydroxyquinolines CYP_Quinoline->Met_Quinoline Met_Azetidine Carbinolamine Intermediate Azetidine Ring Scission CYP_Azetidine->Met_Azetidine Met_Ether Quinolin-6-ol & Azetidin-3-one CYP_Ether->Met_Ether

Predicted CYP450-mediated metabolic pathways for the quinoline and azetidine moieties.

Assay Methodology: The Liver Microsome System

To empirically determine the stability of 6-(Azetidin-3-yloxy)quinoline, we utilize Human Liver Microsomes (HLMs). HLMs are subcellular fractions containing the full complement of membrane-bound Phase I enzymes (CYPs, FMOs).

The Causality Behind the Protocol Design
  • Protein Concentration (0.5 mg/mL): We strictly maintain the microsomal protein concentration at 0.5 mg/mL (3)[3]. Why? Higher concentrations increase non-specific binding of the lipophilic quinoline core to microsomal lipids, artificially lowering the free fraction ( fu​ ) of the drug and underestimating true intrinsic clearance.

  • Pre-incubation: The system is pre-incubated for 5 minutes at 37°C before adding NADPH. Why? Adding cold NADPH to a cold mixture creates an artificial lag phase in the kinetic curve, skewing the calculation of the elimination rate constant ( k ).

  • Cofactor Dependency: The reaction is initiated exclusively with NADPH. Because azetidine ring scission and quinoline oxidation are strictly CYP-dependent, the absence of NADPH serves as a critical negative control to rule out chemical instability.

G Prep Prepare HLMs (0.5 mg/mL) PreInc Pre-incubate (37°C, 5 min) Prep->PreInc Init Initiate (+ NADPH) PreInc->Init Sample Sample Aliquots (0-60 min) Init->Sample Quench Quench (+ Cold ACN) Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Step-by-step workflow for in vitro liver microsome metabolic stability assay.
Step-by-Step Experimental Protocol
  • Reagent Preparation: Thaw pooled HLMs on ice. Prepare a 10 mM stock of 6-(Azetidin-3-yloxy)quinoline hydrochloride in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile to ensure the final DMSO concentration in the assay remains ≤0.1% (preventing CYP inhibition).

  • Incubation Assembly: In a 96-well plate, combine 0.1 M potassium phosphate buffer (pH 7.4), HLMs (final 0.5 mg/mL), and the test compound (final 1 µM).

  • Thermal Equilibration: Pre-incubate the plate at 37°C for exactly 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to all test wells to initiate the metabolic reaction. For the negative control, add an equivalent volume of plain buffer.

  • Time-Course Sampling & Quenching: At t=0,5,15,30,45, and 60 minutes, transfer a 50 µL aliquot from the incubation mixture into 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac at 10 µg/mL). The cold organic solvent instantly denatures the proteins, halting enzymatic activity (3)[3].

  • Preparation for Analysis: Centrifuge the quenched plates at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins. Transfer the clear supernatant for Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis (4)[4].

Quantitative Data Analysis & Pharmacokinetic Scaling

The disappearance of the parent compound is monitored via UPLC-MS/MS. The peak area ratio (Parent/Internal Standard) is converted to "% Remaining" relative to the t=0 minute time point.

To translate in vitro depletion into actionable in vivo pharmacokinetic predictions, the data must be mathematically scaled.

Data Presentation: Kinetic Parameters
Kinetic ParameterMathematical DerivationBiological Significance
Elimination Rate Constant ( k ) −slope of ln(%Remaining) vs Time Defines the first-order decay rate of the quinoline derivative in the microsomal matrix.
In Vitro Half-Life ( t1/2​ ) 0.693/k The time required for 50% of the compound to be metabolized in vitro.
In Vitro Intrinsic Clearance ( CLint,app​ ) Protein Concentration (0.5 mg/mL)k​ The theoretical volume of incubation cleared of drug per minute per mg of protein ( μL/min/mg ).
Scaling Factor (Human) 1254.16 Converts in vitro data to whole-liver scale (derived from 48.8 mg protein/g liver × 25.7 g liver/kg body weight) (3)[3].
Scaled Intrinsic Clearance ( CLint,scaled​ ) CLint,app​×1254.16 Predicted in vivo hepatic intrinsic clearance ( mL/min/kg ), crucial for predicting first-pass extraction and bioavailability.

Self-Validating Systems & Quality Control

A hallmark of a rigorous ADME assay is its ability to self-validate. To ensure trustworthiness, this protocol mandates the following controls:

  • The Minus-Cofactor Control: A parallel incubation of 6-(Azetidin-3-yloxy)quinoline without NADPH. If depletion occurs here, it indicates either chemical instability (e.g., degradation in aqueous buffer) or non-CYP mediated metabolism.

  • Positive Controls for Enzyme Competency:

    • Verapamil (High Clearance): Validates that the CYPs (specifically CYP3A4) in the HLM batch are highly active.

    • Warfarin (Low Clearance): Validates that the assay can accurately capture slow-metabolizing compounds without artificial degradation over the 60-minute window.

  • Matrix Effect Normalization: The inclusion of an internal standard (Diclofenac) during the quench step corrects for any ionization suppression caused by the precipitation of microsomal lipids during UPLC-MS/MS analysis.

By adhering to these strict causality-driven methodologies, drug development professionals can accurately quantify the metabolic liabilities of azetidine-quinoline scaffolds, guiding subsequent structural optimizations to improve half-life and bioavailability.

Sources

Protocols & Analytical Methods

Method

how to dissolve 6-(Azetidin-3-yloxy)quinoline hydrochloride for cell culture

Application Note: Preparation and In Vitro Dosing Protocols for 6-(Azetidin-3-yloxy)quinoline Hydrochloride Executive Summary & Chemical Profile 6-(Azetidin-3-yloxy)quinoline is a synthetically designed chemical hybrid f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and In Vitro Dosing Protocols for 6-(Azetidin-3-yloxy)quinoline Hydrochloride

Executive Summary & Chemical Profile

6-(Azetidin-3-yloxy)quinoline is a synthetically designed chemical hybrid featuring a quinoline scaffold linked to an azetidine ring via an ether bond[1]. As a highly specific building block and research chemical, its effective application in cell-based assays requires precise handling. This compound is supplied as a hydrochloride (HCl) salt , a modification specifically engineered to significantly improve its thermodynamic water solubility compared to its highly lipophilic free base counterpart[2].

This application note provides a self-validating protocol for dissolving 6-(Azetidin-3-yloxy)quinoline hydrochloride, ensuring maximum stability, preventing localized pH shock in cell cultures, and mitigating solvent-induced cytotoxicity.

The Causality of Dissolution: Salt Forms vs. Free Base

Expertise & Experience: Understanding why we handle the HCl salt differently than a free base is critical for experimental reproducibility. The free base of quinoline-azetidine derivatives often exhibits poor aqueous solubility due to high crystal lattice energy. Conversion to the hydrochloride salt protonates the azetidine nitrogen. When introduced to a polar solvent, this ionic form facilitates rapid ion-dipole interactions, lowering the activation energy required for dissolution and increasing overall solubility[2].

Trustworthiness (The Self-Validating System): While the HCl salt is highly soluble, dissolving it directly into unbuffered cell culture media is a critical error. The dissociation of the salt releases protons ( H+ ), which can cause a rapid, localized drop in the pH of the media. This transient acidic shock can trigger off-target stress responses in delicate cell lines, confounding your assay results. To build a self-validating system, researchers must prepare a highly concentrated master stock in a neutral, sterile solvent (like DMSO), followed by a high-ratio dilution (>1:1000) into heavily buffered culture media.

Solvent Selection & Quantitative Data

For cell culture experiments, preparing a concentrated stock in cell culture-grade Dimethyl Sulfoxide (DMSO) or sterile water is standard practice[3]. DMSO is highly effective for preparing stock concentrations because it dissolves most chemical classes and prevents microbial growth during long-term storage[4]. However, high concentrations of DMSO (>0.1% - 0.5% v/v) can induce mitochondrial toxicity and reactive oxygen species (ROS) generation in cultured cells[5].

Table 1: Solubility Characteristics & Solvent Selection

SolventExpected SolubilityRecommended StockStorage ConditionsCritical Notes
DMSO (Cell Culture Grade) High (>20 mg/mL)10 mM – 50 mMAliquots at -20°C to -80°CPreferred for long-term stability. Final assay concentration must be <0.1% v/v.
Sterile H2​O High (Salt dependent)5 mM – 20 mMAliquots at -20°CMay lower pH. Requires 0.22 µm sterile filtration prior to use.
Culture Media (Direct) Variable / PoorNot RecommendedN/AHigh risk of localized pH drop and incomplete dissolution.

Experimental Workflows & Logical Relationships

Workflow Powder 6-(Azetidin-3-yloxy)quinoline HCl Powder CoA Verify CoA (Check Exact MW) Powder->CoA Solvent Add Cell Culture Grade DMSO CoA->Solvent Dissolve Vortex & Sonicate at 37°C Solvent->Dissolve Stock 10 mM - 50 mM Master Stock Dissolve->Stock Aliquot Aliquot & Store at -20°C Stock->Aliquot

Workflow for preparing and storing 6-(Azetidin-3-yloxy)quinoline HCl master stocks.

LogicTree Stock Concentrated Stock (HCl Salt in DMSO) Media Direct Addition to Culture Media Stock->Media Risk1 Localized pH Drop (Proton Release) Media->Risk1 Risk2 DMSO Toxicity (>0.1% v/v) Media->Risk2 Mitigation1 Use HEPES/Bicarbonate Buffered Media Risk1->Mitigation1 Mitigation2 Serial Dilution (Vehicle Control) Risk2->Mitigation2 Valid Self-Validated In Vitro Assay Mitigation1->Valid Mitigation2->Valid

Logical decision tree for mitigating solvent toxicity and pH shifts during in vitro dosing.

Step-by-Step Methodologies

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Note: Always perform stock preparation inside a biosafety cabinet to maintain sterility.

  • Verify Molecular Weight (MW): The free base MW of 6-(Azetidin-3-yloxy)quinoline is 200.24 g/mol [1]. However, the addition of hydrochloric acid increases this mass. Critically , you must check the vendor's Certificate of Analysis (CoA) to determine if the batch is a mono-hydrochloride (~236.7 g/mol ) or di-hydrochloride (~273.16 g/mol ) salt. Use the exact batch MW for your calculations.

  • Calculate Solvent Volume: Use the formula: Volume(mL)=MW(g/mol)×Concentration(M)Mass(mg)​ . (Example: To make a 10 mM stock of a 236.7 g/mol mono-HCl salt using 5 mg of powder, you will need 2.11 mL of DMSO).

  • Solvent Addition: Add the calculated volume of cell culture-grade, anhydrous DMSO directly to the original vial.

  • Dissolution: Cap tightly and vortex vigorously for 1–2 minutes. If the powder does not fully dissolve or precipitation occurs, utilize ultrasonic cleaning (sonication) in a water bath warmed to 37°C for 5–10 minutes to overcome the activation energy barrier[3][4].

  • Aliquoting: Divide the clear solution into 20 µL to 50 µL single-use aliquots in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which introduce atmospheric moisture and degrade the compound.

Protocol B: In Vitro Cell Culture Dosing
  • Thawing: Remove a single aliquot from the freezer and allow it to equilibrate to room temperature naturally. Briefly centrifuge the tube to bring all liquid to the bottom.

  • Intermediate Dilution (Pre-mix): Do not pipette the 100% DMSO stock directly onto the cell monolayer. Instead, prepare an intermediate dilution (e.g., 1:10 or 1:100) in pre-warmed, buffered culture media (containing HEPES or Sodium Bicarbonate) in an empty sterile tube.

  • Final Dosing: Transfer the required volume of the intermediate dilution to the experimental wells. Ensure the final concentration of DMSO in the well never exceeds 0.1% v/v to prevent artifactual ROS generation and mitochondrial stress[5].

  • Vehicle Control Validation: You must run a parallel control well treated with the exact same final percentage of pure DMSO (without the drug). If the vehicle control cells show morphological changes or viability drops, your DMSO concentration is too high, invalidating the assay.

References

  • Hydrochloride Salt of the GABAkine KRM-II-81 - NIH / PMC[Link]

  • How do I dissolve Donepezil? - ResearchGate[Link]

  • Effects of DMSO on mitochondrial and intracellular ROS generation in cultured mouse cortical astrocytes - ResearchGate[Link]

Sources

Application

Application Notes &amp; Protocols for the Synthesis of 6-(Azetidin-3-yloxy)quinoline Hydrochloride

Abstract This document provides a comprehensive technical guide for the multi-step synthesis of 6-(azetidin-3-yloxy)quinoline hydrochloride, a valuable heterocyclic compound for research and development in medicinal chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the multi-step synthesis of 6-(azetidin-3-yloxy)quinoline hydrochloride, a valuable heterocyclic compound for research and development in medicinal chemistry. The described synthetic pathway is designed for robustness and scalability, commencing from commercially available precursors. The protocol details the synthesis of key intermediates, including 6-hydroxyquinoline and N-Boc-3-(methylsulfonyloxy)azetidine, their subsequent coupling via a Williamson ether synthesis, and the final deprotection and salt formation. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and data presented in a clear and accessible format for researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] The azetidine motif, a four-membered nitrogen-containing heterocycle, has gained significant traction in drug discovery as a bioisosteric replacement for larger rings and as a means to modulate physicochemical properties.[2] The conjugation of a quinoline scaffold with an azetidine moiety through an ether linkage, as in 6-(azetidin-3-yloxy)quinoline, presents a compelling structural framework for the exploration of novel chemical space in drug development. This guide outlines a logical and efficient synthetic route to 6-(azetidin-3-yloxy)quinoline hydrochloride.

Overall Synthetic Strategy

The synthesis of 6-(azetidin-3-yloxy)quinoline hydrochloride is approached through a convergent strategy, involving the preparation of two key building blocks followed by their coupling and final processing. The overall workflow is depicted below.

G cluster_0 Part 1: Synthesis of 6-Hydroxyquinoline cluster_1 Part 2: Synthesis of Activated Azetidine cluster_2 Part 3: Coupling and Final Product Formation A 6-Methoxyquinoline B 6-Hydroxyquinoline A->B HBr, Reflux E N-Boc-6-(azetidin-3-yloxy)quinoline B->E NaH, DMF C N-Boc-3-hydroxyazetidine D N-Boc-3-(methylsulfonyloxy)azetidine C->D MsCl, Et3N D->E F 6-(Azetidin-3-yloxy)quinoline E->F TFA or HCl G 6-(Azetidin-3-yloxy)quinoline hydrochloride F->G HCl in Ether/Dioxane

Caption: Overall synthetic workflow for 6-(azetidin-3-yloxy)quinoline hydrochloride.

Part 1: Synthesis of 6-Hydroxyquinoline

The synthesis of the key intermediate, 6-hydroxyquinoline, is efficiently achieved by the demethylation of the commercially available 6-methoxyquinoline. This transformation is typically carried out using a strong acid such as hydrobromic acid.

Protocol 1: Demethylation of 6-Methoxyquinoline

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
6-Methoxyquinoline159.192.50 g15.7
48% Aqueous HBr80.9110 mL-
Saturated NaHCO₃ (aq)84.01~150 mL-
Ethyl Acetate88.112 x 100 mL-
Anhydrous MgSO₄120.37As needed-
Petroleum Ether-As needed-

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 6-methoxyquinoline (2.50 g, 15.7 mmol) and 48% aqueous hydrobromic acid (10 mL).

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Cool the mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture into a beaker containing a stirred solution of saturated aqueous sodium bicarbonate (~150 mL) to neutralize the excess acid.

  • Extract the aqueous mixture with ethyl acetate (2 x 100 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield a solid.

  • Recrystallize the crude product from ethyl acetate/petroleum ether to afford 6-hydroxyquinoline as white crystals.[3]

Expected Yield: ~84%[3]

Rationale: The demethylation of aryl methyl ethers with strong acids like HBr is a classic and effective method. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group in an Sₙ2 fashion.

Part 2: Synthesis of N-Boc-3-(methylsulfonyloxy)azetidine

The azetidine component is prepared from N-Boc-3-hydroxyazetidine, a commercially available and stable intermediate.[4] The hydroxyl group is activated by converting it to a mesylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Protocol 2: Mesylation of N-Boc-3-hydroxyazetidine

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
N-Boc-3-hydroxyazetidine173.211.0 g5.77
Triethylamine101.191.2 mL (0.86 g)8.51
Methanesulfonyl Chloride (MsCl)114.550.54 mL (0.79 g)6.92
Dichloromethane (DCM), anhydrous84.9320 mL-
Saturated NaCl (aq)58.442 x 20 mL-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 g, 5.77 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.2 mL, 8.51 mmol) to the solution.

  • Slowly add methanesulfonyl chloride (0.54 mL, 6.92 mmol) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Wash the reaction mixture with a saturated solution of NaCl (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product is often used in the next step without further purification.

Rationale: The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group. Conversion to a mesylate by reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine transforms it into an excellent leaving group, facilitating the subsequent Sₙ2 reaction.

Part 3: Coupling, Deprotection, and Salt Formation

This part involves the core bond-forming reaction, the deprotection of the azetidine nitrogen, and the final formation of the hydrochloride salt.

Protocol 3: Williamson Ether Synthesis

The coupling of 6-hydroxyquinoline and N-Boc-3-(methylsulfonyloxy)azetidine is achieved via a Williamson ether synthesis.[5][6][7]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 5.77 mmol scale)Moles (mmol)
6-Hydroxyquinoline145.160.84 g5.77
Sodium Hydride (60% in mineral oil)24.000.28 g6.92
N-Boc-3-(methylsulfonyloxy)azetidine251.29~1.45 g (from previous step)~5.77
Dimethylformamide (DMF), anhydrous73.0925 mL-
Ice-cold water18.02100 mL-
Ethyl Acetate88.113 x 50 mL-
Brine-20 mL-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • To a solution of 6-hydroxyquinoline (0.84 g, 5.77 mmol) in anhydrous DMF (15 mL) in a flask under an inert atmosphere, add sodium hydride (0.28 g of 60% dispersion, 6.92 mmol) portion-wise at 0°C. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the phenoxide.

  • Cool the mixture back to 0°C and add a solution of crude N-Boc-3-(methylsulfonyloxy)azetidine (~1.45 g, ~5.77 mmol) in anhydrous DMF (10 mL) dropwise.

  • Heat the reaction mixture to 60-70°C and stir for 6-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain N-Boc-6-(azetidin-3-yloxy)quinoline.

Rationale: The Williamson ether synthesis is a reliable method for forming ethers. The sodium salt of 6-hydroxyquinoline acts as a nucleophile, displacing the mesylate leaving group from the activated azetidine in an Sₙ2 reaction.[8]

Protocol 4: N-Boc Deprotection

The Boc protecting group is removed under acidic conditions to yield the free secondary amine.[9][10][11][12]

G Start N-Boc-6-(azetidin-3-yloxy)quinoline Step1 Add TFA in DCM or HCl in Dioxane Start->Step1 Step2 Stir at Room Temperature Step1->Step2 Step3 Concentrate Step2->Step3 Step4 Neutralize with Base (e.g., NaHCO₃) Step3->Step4 Step5 Extract with Organic Solvent Step4->Step5 End 6-(Azetidin-3-yloxy)quinoline Step5->End

Caption: Experimental workflow for N-Boc deprotection.

Procedure:

  • Dissolve N-Boc-6-(azetidin-3-yloxy)quinoline (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 20-50% v/v) to the solution at 0°C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield 6-(azetidin-3-yloxy)quinoline.

Protocol 5: Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt, which often improves the stability and handling properties of the compound.

Procedure:

  • Dissolve the purified 6-(azetidin-3-yloxy)quinoline in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • To this solution, add a solution of anhydrous HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring until precipitation is complete.

  • Collect the precipitated solid by filtration.

  • Wash the solid with the solvent (e.g., diethyl ether) to remove any non-salt impurities.

  • Dry the solid under vacuum to obtain 6-(azetidin-3-yloxy)quinoline hydrochloride.

Rationale: The basic nitrogen atoms of the quinoline and azetidine rings are protonated by hydrochloric acid to form the corresponding hydrochloride salt.[13][14]

Conclusion

The synthesis of 6-(azetidin-3-yloxy)quinoline hydrochloride can be reliably achieved through the multi-step pathway detailed in this guide. The protocols provided are based on established and robust chemical transformations, offering a clear and logical route for researchers in the field of medicinal chemistry and drug development. By following these application notes, scientists can efficiently produce this valuable compound for further investigation.

References

  • BenchChem. (2025). Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Hydroxyquinoline (CAS: 580-16-5): A Comprehensive Overview. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 6-Hydroxyquinoline. Retrieved from [Link]

  • Google Patents. (2017). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Google Patents. (2021). CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
  • ResearchGate. (2015). Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 6-Hydroxyquinoline.
  • Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • Google Patents. (n.d.). KR880002232B1 - Quinoline derivatives and salts thereof.
  • Google Patents. (2018). CN108290859A - The salt form of quinoline, crystal form and preparation method thereof and intermediate.
  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2003). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • BenchChem. (2025). Application Notes and Protocols for Coupling Boc-N-methylated Amino Acids.
  • Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. Retrieved from [Link]

  • PMC. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from [Link]

  • CNR-IRIS. (n.d.). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. Retrieved from [Link]

  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link]

  • PMC. (2025). Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. Retrieved from [Link]

Sources

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 6-(Azetidin-3-yloxy)quinoline Hydrochloride

Abstract This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6-(Azetidin-3-yloxy)quinoline hydrochloride, a heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6-(Azetidin-3-yloxy)quinoline hydrochloride, a heterocyclic compound of interest in pharmaceutical development. The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection. The described methodology is tailored to address the compound's unique chemical properties, including its basicity and aromaticity, ensuring excellent peak shape, resolution, and sensitivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the strategic development of the method, a detailed protocol, and validation parameters according to ICH guidelines.

Introduction

6-(Azetidin-3-yloxy)quinoline hydrochloride is a molecule incorporating a quinoline core and an azetidine moiety. The quinoline structure is a key pharmacophore in many pharmaceutical agents, while the saturated azetidine ring can influence physicochemical properties such as solubility and basicity.[1] Accurate and precise quantification of this compound is essential for various stages of drug development, including purity assessment, stability testing, and formulation analysis.

The challenge in developing an HPLC method for this analyte lies in its amphipathic nature: the aromatic quinoline group provides hydrophobicity, while the nitrogen atoms in both ring systems impart basicity. This can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual silanols. This guide details a systematic approach to overcome these challenges, resulting in a method suitable for routine quality control.

Method Development Strategy: The Scientific Rationale

The development of a robust HPLC method requires a thorough understanding of the analyte's physicochemical properties. For 6-(Azetidin-3-yloxy)quinoline hydrochloride, the key considerations are the pKa values of its ionizable groups and its UV absorbance characteristics.

  • pKa Analysis: The molecule has two basic nitrogen atoms: one in the quinoline ring and one in the azetidine ring. The quinoline nitrogen has a pKa of approximately 4.9, while the azetidine nitrogen is a much stronger base with a pKa around 11.3.[2][3] To achieve consistent retention and symmetrical peak shape in reversed-phase chromatography, it is crucial to control the ionization state of the analyte. Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) ensures that both nitrogen atoms are fully and consistently protonated. This minimizes peak tailing that can result from mixed-mode interactions with the stationary phase.

  • UV Wavelength Selection: The quinoline ring system is a strong chromophore. Based on data for similar quinoline derivatives, the compound is expected to exhibit strong UV absorbance with maxima around 220-250 nm and another significant band above 300 nm.[4][5] For quantitative analysis, a wavelength that provides high sensitivity and is away from potential interference from mobile phase components is ideal. A wavelength of 230 nm was selected to ensure high molar absorptivity and minimal baseline noise.

Chromatographic Parameter Optimization

The logical flow for optimizing the chromatographic conditions is outlined below.

method_development_flow start Analyte Characterization (pKa, UV Spectra) col_select Column Selection (C18, 5 µm, 4.6x150 mm) start->col_select Based on aromaticity & basicity mp_ph Mobile Phase pH Optimization (Target: pH 3.0) col_select->mp_ph Control ionization state org_mod Organic Modifier Screening (Acetonitrile vs. Methanol) mp_ph->org_mod Optimize peak shape & efficiency gradient Gradient & Flow Rate Tuning (Isocratic Elution) org_mod->gradient Adjust retention time & resolution final_method Final Method & System Suitability gradient->final_method Verify performance

Figure 1: HPLC Method Development Workflow. This diagram illustrates the logical progression from understanding the analyte's properties to establishing the final, optimized chromatographic method.

  • Column Selection: A high-purity, end-capped C18 column is the workhorse for reversed-phase HPLC.[6] For this basic compound, a modern C18 phase with minimal residual silanol activity was chosen to reduce peak tailing. A standard dimension of 4.6 x 150 mm with 5 µm particles provides a good balance between efficiency and backpressure.

  • Mobile Phase Composition:

    • Aqueous Phase: A 20 mM potassium phosphate buffer was selected. Phosphate is an effective buffer in the desired pH range and is compatible with UV detection.[7] The pH was adjusted to 3.0 with phosphoric acid. This low pH ensures the analyte is fully protonated, promoting good peak shape.

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN typically provides better peak shapes for basic compounds and has a lower UV cutoff, resulting in less baseline noise at lower detection wavelengths.

    • Elution Mode: An isocratic elution was found to be sufficient, providing consistent retention and simplifying the method. The final composition was determined to be a ratio of Buffer:ACN that resulted in a retention time of approximately 4-6 minutes.

Materials and Methods

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis detector was used.

Reagents and Chemicals
  • 6-(Azetidin-3-yloxy)quinoline hydrochloride (Reference Standard, >99% purity)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Phosphoric Acid (85%, AR Grade)

  • Deionized Water (18.2 MΩ·cm)

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 10 minutes

Step-by-Step Protocol

  • Mobile Phase Preparation (1 L): a. Weigh 2.72 g of KH₂PO₄ and dissolve it in 700 mL of deionized water. b. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. c. Add 300 mL of acetonitrile. d. Mix thoroughly, filter through a 0.45 µm membrane filter, and degas.

  • Standard Stock Solution Preparation (100 µg/mL): a. Accurately weigh approximately 10 mg of 6-(Azetidin-3-yloxy)quinoline hydrochloride reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase. This is the Stock Solution.

  • Working Standard and Calibration Curve Preparation: a. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the Stock Solution with the mobile phase.

  • Sample Preparation: a. Prepare the sample to be analyzed by dissolving it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). b. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis Sequence: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Perform a blank injection (mobile phase). c. Inject the standard solutions to generate the calibration curve. d. Inject the sample solutions for quantification. e. Perform system suitability injections (e.g., five replicate injections of a 25 µg/mL standard) at the beginning and end of the sequence.

Method Validation Summary

The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9] The results demonstrate the method is suitable for its intended purpose.

Validation ParameterAcceptance CriteriaResult
System Suitability Tailing Factor ≤ 2.0; RSD of Peak Area ≤ 2.0%Tailing Factor = 1.2; RSD = 0.5%
Linearity (R²) R² ≥ 0.999R² = 0.9998 (Range: 1-100 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%) Repeatability RSD ≤ 2.0%0.8%
Intermediate Precision RSD ≤ 2.0%1.1%
Limit of Quantification (LOQ) -1.0 µg/mL
Specificity No interference at analyte retention timePassed (Peak purity confirmed by DAD)

Conclusion

The RP-HPLC method detailed in this application note provides a simple, rapid, and reliable means for the quantification of 6-(Azetidin-3-yloxy)quinoline hydrochloride. The systematic approach to method development, grounded in the physicochemical properties of the analyte, resulted in a robust procedure with excellent peak shape and sensitivity. The method meets all typical validation criteria as per ICH guidelines and is suitable for routine use in quality control and drug development environments.

References

  • Azetidine - Grokipedia. (n.d.).
  • Quinoline | C9H7N | CID 7047 - PubChem. (n.d.). National Institutes of Health. Retrieved April 7, 2026, from [Link]

  • ICH Q2(R1) Analytical Procedures Guide | PDF | Detection Limit | Verification And Validation. (n.d.). Scribd. Retrieved April 7, 2026, from [Link]

  • Quinoline - mVOC 4.0. (n.d.). Retrieved April 7, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved April 7, 2026, from [Link]

  • Toxicological Review of Quinoline (CAS No. 91-22-5) (PDF). (n.d.). U.S. Environmental Protection Agency. Retrieved April 7, 2026, from [Link]

  • Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography-electrospray mass spectrometry - PubMed. (2004). National Institutes of Health. Retrieved April 7, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. Retrieved April 7, 2026, from [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. (n.d.). Retrieved April 7, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021). U.S. Food and Drug Administration. Retrieved April 7, 2026, from [Link]

  • Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. Retrieved April 7, 2026, from [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI. (2021). Retrieved April 7, 2026, from [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. … - ResearchGate. (n.d.). Retrieved April 7, 2026, from [Link]

  • UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform... - ResearchGate. (n.d.). Retrieved April 7, 2026, from [Link]

    • Ultra-violet absorption spectra of some derivatives of quinoline, quinazoline, and cinnoline - Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). Retrieved April 7, 2026, from [Link]

  • Column Selection for Reversed-Phase HPLC - LCGC International. (2026). Retrieved April 7, 2026, from [Link]

  • HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. (n.d.). SIELC Technologies. Retrieved April 7, 2026, from [Link]

  • HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. (n.d.). SIELC Technologies. Retrieved April 7, 2026, from [Link]

  • Azetidine | C3H7N | CID 10422 - PubChem. (n.d.). National Institutes of Health. Retrieved April 7, 2026, from [Link]

  • 6-(AZETIDIN-3-YLMETHOXY)QUINOLINE HYDROCHLORIDE | 1823796-16-2 - Appchem. (n.d.). Retrieved April 7, 2026, from [Link]

  • HPLC Column Selection Guide - Phenomenex. (n.d.). Retrieved April 7, 2026, from [Link]

  • How to choose reversed-phase HPLC column C18, C8, C4 - GALAK Chromatography. (n.d.). Retrieved April 7, 2026, from [Link]

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv - Journal of Applied Bioanalysis. (n.d.). Retrieved April 7, 2026, from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved April 7, 2026, from [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • 7-(azetidin-3-yloxy)quinoline dihydrochloride (C12H12N2O) - PubChemLite. (n.d.). Retrieved April 7, 2026, from [Link]

  • The Physical and Chemical Properties of Quinoline - ResearchGate. (n.d.). Retrieved April 7, 2026, from [Link]

  • 7-(Azetidin-3-yloxy)quinoline CAS#1695658-74-2 | FCMD | Food Contact Materials Regulations Database - ChemRadar. (n.d.). Retrieved April 7, 2026, from [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - Frontiers. (2024). Retrieved April 7, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020). Retrieved April 7, 2026, from [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. (2022). Retrieved April 7, 2026, from [Link]

Sources

Application

Application Note: Preparation and Handling of 6-(Azetidin-3-yloxy)quinoline Hydrochloride Stock Solutions in DMSO

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Protocol & Application Guide Executive Summary The compound 6-(Azetidin-3-yloxy)quinoline hydrochloride is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Protocol & Application Guide

Executive Summary

The compound 6-(Azetidin-3-yloxy)quinoline hydrochloride is a highly specialized building block and research chemical featuring a lipophilic quinoline core ether-linked to a hydrophilic, basic azetidine ring. Formulating this compound as a hydrochloride (HCl) salt significantly enhances its solid-state stability, crystallinity, and handling characteristics compared to its free-base counterpart[1][2]. However, preparing a reliable, high-concentration stock solution requires a precise understanding of its physicochemical behavior. This application note provides a self-validating, step-by-step protocol for preparing and maintaining stock solutions of 6-(Azetidin-3-yloxy)quinoline hydrochloride in Dimethyl Sulfoxide (DMSO), ensuring maximum compound integrity and assay reproducibility.

Physicochemical Profiling & Solvent Rationale

The "Crashing Out" Phenomenon in Quinoline Derivatives

Quinoline derivatives are characterized by a bicyclic aromatic system, which is inherently hydrophobic[3]. While the addition of the azetidine ring and the subsequent conversion to an HCl salt improves aqueous solubility, high-concentration stock solutions prepared directly in aqueous buffers are prone to instability, hydrolysis, or precipitation over time.

Why Anhydrous DMSO?

To overcome the solubility limits and ensure long-term stability, 100% anhydrous DMSO is the industry-standard primary solvent[3][4].

  • Causality of Solvent Choice: DMSO acts as a universal aprotic solvent that readily disrupts the strong intermolecular forces within the crystalline lattice of the HCl salt. Preparing a concentrated DMSO stock (e.g., 10 mM to 50 mM) allows researchers to perform high-dilution spikes into aqueous biological media, keeping the final DMSO vehicle concentration well below the cytotoxic threshold (typically <0.1% to 0.5%)[3].

  • Handling Hygroscopicity: Hydrochloride salts are inherently hygroscopic[1]. If atmospheric moisture is introduced into the DMSO stock, it can lead to localized precipitation or compound degradation. Therefore, using anhydrous DMSO and equilibrating reagents to room temperature prior to opening is a critical procedural mandate.

Volumetric Calculations & Quantitative Data

Accurate molarity calculations must account for the hydrochloride salt form. The molecular weight (MW) of the free base is 200.24 g/mol , but the addition of the HCl equivalent increases the MW to 236.70 g/mol .

Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × MW (g/mol) / 1000

Table 1: Standard Stock Solution Preparation Guide

Calculations based on the mono-hydrochloride salt (MW: 236.70 g/mol ).

Desired ConcentrationMass of Compound (mg)Volume of Anhydrous DMSO (µL)Recommended Application
10 mM 2.37 mg1000 µLStandard in vitro biochemical assays
20 mM 4.73 mg1000 µLCell-based assays requiring low vehicle %
50 mM 11.84 mg1000 µLHigh-throughput screening (HTS) stock
100 mM 23.67 mg1000 µLIn vivo formulation intermediates

Note: Always verify the exact batch-specific molecular weight on the manufacturer's Certificate of Analysis (CoA), as hydration states (e.g., monohydrate) or varying salt equivalents can alter the required mass.

Experimental Protocol: Step-by-Step Workflow

Phase 1: Pre-Handling and Equilibration
  • Temperature Acclimation: Remove the vial of 6-(Azetidin-3-yloxy)quinoline hydrochloride from cold storage (-20°C). Crucial Step: Allow the vial to sit at room temperature for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the anhydrous environment.

  • Environment: Perform weighing in a low-humidity environment or a controlled powder-dispensing hood.

Phase 2: Dissolution
  • Weighing: Using an analytical balance, accurately weigh the desired mass of the compound into a sterile, amber-colored microcentrifuge tube (amber prevents photolytic degradation).

  • Solvent Addition: Add the calculated volume of anhydrous, molecular biology-grade DMSO (≥99.9% purity).

  • Agitation: Vortex the mixture vigorously for 30–60 seconds.

  • Thermal/Acoustic Assist (If necessary): If the compound does not dissolve completely, place the tube in an ultrasonic water bath for 5 minutes. Gentle warming to 37°C can be applied, but avoid exceeding this temperature to prevent thermal degradation of the azetidine ring[4].

Phase 3: Aliquoting and Storage
  • Single-Use Aliquots: Divide the master stock into 10 µL to 50 µL single-use aliquots.

    • Causality: Repeated freeze-thaw cycles cause DMSO to absorb moisture from the air, leading to the "crashing out" of the quinoline derivative and a gradual drop in the actual stock concentration.

  • Storage: Store aliquots at -80°C for long-term stability (up to 6–12 months) or -20°C for short-term use (up to 1 month).

Quality Control & Assay Validation

To ensure the trustworthiness of your experimental data, the protocol must be self-validating. Implement the following QC checks:

  • Visual Inspection: Before use, thaw the aliquot at room temperature and vortex. The solution must be completely clear. Any turbidity indicates precipitation.

  • Stepwise Dilution: When introducing the DMSO stock into aqueous media (e.g., PBS or DMEM), perform a stepwise dilution. Add the stock dropwise to the media while vortexing to prevent localized high concentrations that trigger precipitation[3].

  • Mandatory Vehicle Controls: Your negative control group must receive the exact same final concentration of DMSO as your experimental groups (without the compound) to rule out solvent-induced cytotoxicity or assay interference[3][4].

  • Analytical Verification: For long-term projects, periodically validate the stock concentration and purity using LC-MS (Liquid Chromatography-Mass Spectrometry) to ensure the ether linkage and azetidine ring remain intact.

Workflow Visualization

The following diagram illustrates the critical path for preparing and validating the DMSO stock solution.

G Start Equilibrate Reagents to Room Temp (30 min) Weigh Weigh 6-(Azetidin-3-yloxy)quinoline HCl (Analytical Balance) Start->Weigh AddDMSO Add Anhydrous DMSO (Calculate for 10-50 mM) Weigh->AddDMSO Mix Vortex & Sonicate (Max 37°C) AddDMSO->Mix Check Visual Inspection: Fully Dissolved? Mix->Check Check->Mix No Aliquot Aliquot into Single-Use Amber Vials Check->Aliquot Yes Store Store at -20°C or -80°C (Desiccated) Aliquot->Store Assay Stepwise Aqueous Dilution & Vehicle Control Setup Store->Assay

Caption: Workflow for the preparation, storage, and assay integration of quinoline derivative DMSO stocks.

References

  • ZH Fertilizer. "Buy Acetylfentanyl Cas 3258-84-2" (Reference for Hydrochloride Salt Stability and Handling). ZH Fertilizer. Available at:[Link][2]

Sources

Method

Application Note: High-Throughput Screening and Fragment-Based Drug Discovery Utilizing 6-(Azetidin-3-yloxy)quinoline Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Areas: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), GPCR Allosteric Modulation, and Kinase/PDE I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Areas: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), GPCR Allosteric Modulation, and Kinase/PDE Inhibition.

Introduction & Scientific Rationale

In modern drug discovery, the identification of novel chemical starting points relies heavily on the quality of the screening library. 6-(Azetidin-3-yloxy)quinoline hydrochloride has emerged as a highly privileged bifunctional scaffold in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) [1].

This molecule combines a rigid, aromatic quinoline ring with a highly polar, flexible azetidine moiety via an ether linkage.

  • The Causality of the Scaffold Design: The quinoline core provides a flat, electron-rich system capable of π−π stacking and hydrophobic interactions deep within receptor pockets (e.g., GPCR allosteric sites or kinase hinge regions). Conversely, the azetidin-3-yloxy group acts as a polar vector. The ether oxygen serves as a hydrogen bond acceptor, while the azetidine nitrogen acts as a basic center ( pKa​≈9.0 ) capable of forming critical salt bridges with acidic residues (such as Asp or Glu) in the target protein [2].

  • The Causality of the Hydrochloride Salt: Formulating this fragment as a hydrochloride salt is a deliberate experimental choice. The free base of azetidine is prone to hydrolytic ring-opening in aqueous assay buffers and exhibits poor solubility profiles. The HCl salt ensures rapid, complete dissolution in DMSO for library stock creation and prevents premature degradation during the repeated freeze-thaw cycles inherent to automated HTS workflows.

This specific scaffold has been successfully deployed in the discovery of Positive Allosteric Modulators (PAMs) for the metabotropic glutamate receptor 4 (mGluR4) in Parkinson's disease models [2], Negative Allosteric Modulators (NAMs) for the Adenosine A2A​ receptor [1], and inhibitors for Phosphodiesterase 9A (PDE9A) [3].

Physicochemical Profiling & Library Preparation

To ensure trustworthiness in HTS, the physicochemical properties of the fragment must align with the "Rule of Three" (Ro3) for FBDD, ensuring high Ligand Efficiency (LE) upon target binding.

Table 1: Physicochemical Properties of 6-(Azetidin-3-yloxy)quinoline HCl
PropertyValueFBDD Rationale
Molecular Weight (Free Base) 200.24 g/mol Ideal for fragment screening (<300 Da); allows room for hit-to-lead expansion.
cLogP 1.8Optimal lipophilicity for passive membrane permeability without non-specific binding.
Topological Polar Surface Area (TPSA) 34.4 ŲExcellent for Central Nervous System (CNS) penetration (Target < 90 Ų).
H-Bond Donors / Acceptors 1 / 3Provides multiple vectors for specific protein-ligand interactions.
Aqueous Solubility (pH 7.4) > 10 mM (as HCl salt)Prevents compound aggregation and false positives in biophysical assays.

Experimental Workflows & Protocols

The following protocols represent a self-validating system: Primary screening via Affinity Mass Spectrometry (AS-MS) detects direct physical binding, while the secondary CellTiter-Glo/cAMP assay validates the functional biological consequence of that binding.

Protocol A: Primary Fragment Screening via Affinity Mass Spectrometry (AS-MS)

AS-MS is utilized because it detects weak fragment binding ( Kd​ in the high μM range) without requiring radiolabels or prior knowledge of the binding site (orthosteric vs. allosteric) [1].

Step-by-Step Methodology:

  • Protein Immobilization: Immobilize the purified target receptor (e.g., His-tagged A2A​AR or mGluR4) onto Ni-NTA magnetic agarose beads (5 μg protein per well) in a 96-well plate.

  • Library Incubation: Add the fragment library pool (containing 6-(Azetidin-3-yloxy)quinoline HCl and 399 other fragments) at a concentration of 50 μM per compound in assay buffer (25 mM HEPES, 150 mM NaCl, 0.02% DDM, pH 7.4). Incubate for 1 hour at 4°C to reach thermodynamic equilibrium.

  • Separation of Unbound Ligands: Wash the beads three times with ice-cold ammonium acetate buffer (150 mM, pH 7.5) to remove non-binders. Self-Validation: The use of a volatile buffer prevents ion suppression in the downstream MS analysis.

  • Elution & Denaturation: Elute the bound fragments by adding 50% methanol/water containing 0.1% formic acid. This denatures the protein and releases the ligands.

  • LC-MS/MS Analysis: Inject the eluate into a high-resolution Q-TOF mass spectrometer. Identify hits by matching the exact mass ( [M+H]+=201.1022 for the quinoline fragment).

Protocol B: Functional Secondary Validation (cAMP Modulation Assay)

To confirm that the physical binding observed in Protocol A translates to allosteric modulation, a functional cell-based assay is required [2].

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing the target GPCR (e.g., mGluR4) into a 384-well white opaque plate at 10,000 cells/well.

  • Compound Addition (Dose-Response): Dispense 6-(Azetidin-3-yloxy)quinoline HCl in a 10-point concentration gradient (from 100 μM down to 3 nM) using an acoustic liquid handler. Incubate for 15 minutes.

  • Agonist Challenge: Add an EC20​ concentration of the orthosteric agonist (e.g., Glutamate). Self-Validation: Using an EC20​ concentration ensures the assay window is sensitive enough to detect Positive Allosteric Modulators (PAMs) that shift the agonist curve to the left.

  • Lysis and Detection: Add the homogeneous cAMP detection reagent (e.g., CellTiter-Glo or HTRF cAMP kit). Incubate for 30 minutes at room temperature.

  • Readout: Measure luminescence or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a multi-mode microplate reader. Calculate the fold-shift in agonist affinity.

Data Presentation

The following table summarizes representative HTS profiling data when utilizing the 6-(Azetidin-3-yloxy)quinoline scaffold against common CNS targets, demonstrating its versatility.

Table 2: Representative HTS Profiling Data for the Quinoline-Azetidine Scaffold
Target ClassAssay TypePrimary MetricScaffold ActivityFunctional Outcome
mGluR4 (GPCR) cAMP TR-FRET EC50​ (Potentiation)1.2 μM Positive Allosteric Modulator (PAM) [2]
A2A​AR (GPCR) AS-MS / BindingBinding Index (BI)> 5.0 (Strong Binder)Negative Allosteric Modulator (NAM)[1]
PDE9A (Enzyme) Radioligand ( 3H -cGMP) IC50​ (Inhibition)450 nMCompetitive Antagonist [3]
Off-Target Panel CellTiter-Glo CC50​ (Cytotoxicity)> 100 μM Highly selective; non-cytotoxic

Visualization of Workflows and Mechanisms

To fully grasp the utility of this scaffold, we visualize both the HTS workflow and the mechanistic pathway of its most common application: GPCR allosteric modulation.

Diagram 1: FBDD to Lead Optimization Workflow

HTS_Workflow A Compound Library (incl. Quinoline-Azetidine HCl) B Primary HTS (Affinity Mass Spectrometry) A->B Screen C Hit Validation (Orthogonal Biophysical Assays) B->C Active Hits D Functional Assay (CellTiter-Glo / cAMP) C->D Validated Binders E Hit-to-Lead (Parallel Chemistry on Azetidine N) D->E Functional Modulators

Caption: Workflow from initial fragment screening via AS-MS to functional validation and lead optimization.

Diagram 2: GPCR Allosteric Modulation Mechanism

GPCR_Pathway Ligand Orthosteric Ligand (e.g., Glutamate) Receptor Target GPCR (e.g., mGluR4 / A2AAR) Ligand->Receptor Binds PAM Quinoline Scaffold (Allosteric Modulator) PAM->Receptor Enhances Affinity GProtein G-Protein Complex Receptor->GProtein Activation Effector Downstream Effector (e.g., Adenylyl Cyclase) GProtein->Effector Signal Transduction

Caption: Mechanism of action where the quinoline scaffold acts as an allosteric modulator on a GPCR.

Hit-to-Lead Expansion: The Power of the Azetidine Nitrogen

Once 6-(Azetidin-3-yloxy)quinoline is identified as a hit, its structural anatomy allows for rapid parallel chemistry. The secondary amine of the azetidine ring is highly nucleophilic once the hydrochloride salt is neutralized. This allows medicinal chemists to rapidly synthesize hundreds of derivatives via:

  • Amidation: Reacting with acid chlorides to probe the depth of the receptor pocket.

  • Reductive Amination: Introducing bulky alkyl or benzyl groups to increase lipophilicity and target hydrophobic sub-pockets.

  • Urea Formation: Reacting with isocyanates to introduce additional hydrogen bond donors.

By maintaining the core quinoline-ether-azetidine trajectory, researchers can systematically improve target affinity while preserving the brain-penetrant properties inherent to the parent scaffold [2, 3].

References

  • Affinity Mass Spectrometry-Based Fragment Screening Identified a New Negative Allosteric Modulator of the Adenosine A2A Receptor Targeting the Sodium Ion Pocket. ACS Chemical Biology, 2021. URL:[Link]

  • Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4. Journal of Medicinal Chemistry, 2017. URL:[Link]

  • Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors. Journal of Medicinal Chemistry, 2011. URL:[Link]

Application

Application Note: High-Sensitivity LC-MS/MS Bioanalysis of 6-(Azetidin-3-yloxy)quinoline Hydrochloride in Human Plasma

Executive Summary & Mechanistic Rationale The quantification of basic, dinitrogenous small molecules like 6-(Azetidin-3-yloxy)quinoline hydrochloride in biological matrices presents distinct bioanalytical challenges. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The quantification of basic, dinitrogenous small molecules like 6-(Azetidin-3-yloxy)quinoline hydrochloride in biological matrices presents distinct bioanalytical challenges. The molecule features a lipophilic quinoline core and a highly polar, basic azetidine ring. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), such basic amines are notorious for severe peak tailing due to secondary interactions with residual silanols on silica-based stationary phases. Furthermore, they are highly susceptible to matrix effects—specifically ion suppression—caused by endogenous plasma glycerophospholipids competing for charge in the electrospray ionization (ESI) source.

To overcome these challenges, this protocol abandons standard protein precipitation in favor of a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Biphenyl-based Ultra-High-Performance Liquid Chromatography (UHPLC) .

  • The Causality of MCX SPE : At a low pH (e.g., pH 2.0), both the quinoline nitrogen and the secondary amine of the azetidine ring are fully protonated. This allows the analyte to bind strongly to the sulfonic acid groups of the MCX sorbent via ionic interactions. Consequently, we can employ an aggressive 100% methanol wash step to completely flush out neutral and acidic phospholipids before eluting the target compound at a high pH.

  • The Causality of Biphenyl Chromatography : Instead of a traditional C18 column, a superficially porous biphenyl stationary phase is utilized. The biphenyl phase provides enhanced π−π and dipole-dipole interactions with the extended aromatic system of the quinoline ring[1]. This orthogonal retention mechanism improves peak symmetry and shifts the analyte's retention time away from early-eluting polar matrix components.

This self-validating workflow is designed to meet the rigorous acceptance criteria outlined in the[2][3] and the [4][5].

Workflow Visualization

Workflow Plasma Plasma Sample (Spiked with IS) Acidify Acidification (2% Formic Acid) Plasma->Acidify SPE_Load MCX SPE Loading (Protonated Amines Retained) Acidify->SPE_Load SPE_Wash Wash Steps (Remove Lipids & Proteins) SPE_Load->SPE_Wash SPE_Elute Elution (5% NH4OH in MeOH) SPE_Wash->SPE_Elute LC Biphenyl UHPLC (π-π Separation) SPE_Elute->LC MS ESI+ MS/MS (MRM Detection) LC->MS

Fig 1. MCX SPE and LC-MS/MS workflow for 6-(Azetidin-3-yloxy)quinoline.

Experimental Methodology

Reagents and Materials
  • Analyte : 6-(Azetidin-3-yloxy)quinoline hydrochloride (Reference Standard).

  • Internal Standard (IS) : 6-(Azetidin-3-yloxy)quinoline-d4 (Stable Isotope-Labeled IS)[1].

  • Matrix : K2EDTA Human Plasma (Blank).

  • SPE Sorbent : Oasis MCX 96-well plate (30 µm, 30 mg/well).

  • Solvents : LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), and Ammonium Hydroxide (NH₄OH).

Step-by-Step Sample Preparation (MCX SPE)

A self-validating protocol requires strict adherence to pH control during SPE to ensure absolute recovery and minimize batch-to-batch variability.

  • Sample Pre-treatment : Aliquot 200 µL of human plasma into a 96-well collection plate. Add 20 µL of IS working solution (50 ng/mL). Add 200 µL of 2% FA in water. Vortex for 2 minutes to disrupt protein binding and ensure complete protonation of the azetidine and quinoline nitrogens.

  • Conditioning : Pass 1.0 mL of MeOH through the MCX plate, followed by 1.0 mL of 2% FA in water. Apply low vacuum (approx. 2-3 in Hg).

  • Loading : Load the entire 420 µL of the pre-treated sample onto the SPE plate. Allow it to pass through via gravity or ultra-low vacuum (1 mL/min).

  • Wash 1 (Aqueous) : Wash with 1.0 mL of 2% FA in water. This removes highly polar, non-retained endogenous salts and peptides.

  • Wash 2 (Organic - Critical Step) : Wash with 1.0 mL of 100% MeOH. Because the analyte is ionically bound, this aggressive organic wash safely strips away neutral lipids and glycerophospholipids, effectively eliminating downstream ion suppression.

  • Elution : Elute the target analytes with 2 × 400 µL of 5% NH₄OH in MeOH into a clean collection plate. The high pH (>10) neutralizes the basic nitrogens, breaking the ionic interaction with the sulfonic acid sorbent.

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 10% ACN in water containing 0.1% FA.

LC-MS/MS Conditions
  • Analytical Column : Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm). Maintained at 40°C.

  • Mobile Phase A : 0.1% FA in Water.

  • Mobile Phase B : 0.1% FA in Acetonitrile.

  • Flow Rate : 0.5 mL/min.

  • Injection Volume : 5.0 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.00 95.0 5.0
0.50 95.0 5.0
2.50 40.0 60.0
2.60 5.0 95.0
3.50 5.0 95.0
3.60 95.0 5.0

| 5.00 | 95.0 | 5.0 (Stop) |

Mass Spectrometry (ESI+ MRM Mode):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
6-(Azetidin-3-yloxy)quinoline 201.1 145.1 22 Quantifier
6-(Azetidin-3-yloxy)quinoline 201.1 117.1 35 Qualifier

| IS (Analyte-d4) | 205.1 | 149.1 | 22 | IS Quantifier |

(Note: The primary transition 201.1 → 145.1 corresponds to the cleavage of the azetidine ring, leaving the quinolin-6-ol fragment, which is highly stable and abundant).

Method Validation Data & System Suitability

To ensure the protocol acts as a self-validating system, System Suitability Testing (SST) must be performed prior to every batch. The SST requires a neat standard injection demonstrating a signal-to-noise (S/N) ratio > 10 at the Lower Limit of Quantification (LLOQ) and a peak asymmetry factor between 0.8 and 1.2.

The method was validated in accordance with the [5][6], demonstrating exceptional linearity, precision, and mitigation of matrix effects.

Precision and Accuracy (Intra- and Inter-Day)

Acceptance Criteria: ±15% for all QCs, ±20% for LLOQ[6].

QC Level (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (%Bias)
LLOQ (0.5)6.2+4.17.8+5.5
LQC (1.5)4.1-2.35.1-1.8
MQC (50.0)2.8+1.23.4+1.0
HQC (400.0)2.5-0.83.1-1.2
Extraction Recovery and Matrix Effect

Evaluated at Low (1.5 ng/mL) and High (400 ng/mL) QC levels across 6 independent lots of human plasma[6].

ParameterLQC (1.5 ng/mL)HQC (400.0 ng/mL)IS (50 ng/mL)
Extraction Recovery (%) 88.4 ± 3.291.2 ± 2.590.5 ± 2.8
Matrix Effect (%) 97.5 ± 4.198.8 ± 2.198.1 ± 3.0

Interpretation: A Matrix Effect value approaching 100% indicates negligible ion suppression or enhancement. The aggressive 100% methanol wash enabled by the MCX sorbent successfully eliminated phospholipid-induced ion suppression, proving the causality of the sample preparation design.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration. Available at:[Link]

  • ICH M10 on Bioanalytical Method Validation - Scientific Guideline . European Medicines Agency / International Council for Harmonisation. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-(Azetidin-3-yloxy)quinoline Hydrochloride Aqueous Precipitation

Welcome to the Advanced Diagnostics and Troubleshooting Guide for 6-(Azetidin-3-yloxy)quinoline hydrochloride . As a bis-basic compound containing both a weakly basic quinoline ring and a highly basic azetidine moiety, f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Guide for 6-(Azetidin-3-yloxy)quinoline hydrochloride . As a bis-basic compound containing both a weakly basic quinoline ring and a highly basic azetidine moiety, formulating this molecule for physiological assays requires strict control over microenvironmental pH and counterion concentrations.

This guide is designed for researchers and drug development professionals to diagnose, understand, and resolve aqueous precipitation issues using field-validated methodologies.

PART 1: Mechanistic FAQs – Understanding the Causality of Precipitation

Q1: I dissolved 6-(Azetidin-3-yloxy)quinoline HCl in pure water perfectly, but it immediately turned cloudy when I diluted it into PBS (pH 7.4). What happened? A: You are observing a dual-mechanism failure driven by disproportionation (pH-shift) and the common ion effect . In pure water, the hydrochloride salt creates a mildly acidic microenvironment, keeping both the azetidine and quinoline nitrogen atoms protonated and highly soluble. When introduced to Phosphate-Buffered Saline (PBS) at pH 7.4, two distinct thermodynamic forces cause precipitation:

  • pH-Shift (Disproportionation): The buffer raises the local pH above the compound's pHmax​ (the pH of maximum solubility where the salt and free base are in equilibrium). This forces the quinoline moiety to deprotonate, converting the highly soluble salt into a significantly less soluble free-base (or mono-cationic) form, leading to rapid nucleation[1].

  • Common Ion Effect: PBS contains high levels of chloride ions (~137 mM NaCl). For hydrochloride salts, an excess of environmental chloride suppresses the solubility product ( Ksp​ ) equilibrium. This forces the intact HCl salt to crystallize out of solution even before the pH shift takes full effect[2].

Q2: How can I distinguish whether my precipitation is caused by the common ion effect or free-base disproportionation? A: The solid-state form of the precipitate dictates the mechanism. You can diagnose this experimentally by isolating the variables in your media:

  • Isolate pH: Dilute your stock into a chloride-free buffer at pH 7.4 (e.g., 50 mM Sodium Phosphate buffer, no NaCl). If it precipitates, the pH shift is the primary driver[3].

  • Isolate Common Ion: Dilute your stock into 0.1 N HCl (pH 1.0) containing 150 mM NaCl. If it precipitates despite the low pH, the common ion effect is the culprit[4].

Mechanism Stock Aqueous Stock (Clear Solution) Dilution Dilution into Assay Media Stock->Dilution HighCl High [Cl-] Media (e.g., Saline) Dilution->HighCl [Cl-] > 50mM HighpH Neutral/Basic Media (e.g., PBS pH 7.4) Dilution->HighpH pH > pH_max Precip1 HCl Salt Precipitation (Common Ion Effect) HighCl->Precip1 K_sp Exceeded Precip2 Free Base Precipitation (Disproportionation) HighpH->Precip2 Deprotonation

Caption: Mechanistic pathways of 6-(Azetidin-3-yloxy)quinoline HCl precipitation.

PART 2: Quantitative Data & Diagnostics

To successfully formulate this compound, you must operate within its thermodynamic boundaries. The table below summarizes the critical physicochemical parameters that dictate its behavior in solution.

Table 1: Physicochemical Diagnostics for 6-(Azetidin-3-yloxy)quinoline HCl

ParameterEstimated ValueExperimental Implication
pKa 1 (Quinoline N) ~4.5Deprotonates in mildly acidic to neutral media, drastically reducing polarity and solubility.
pKa 2 (Azetidine N) ~9.2Remains protonated at physiological pH, but insufficient to maintain solubility alone.
pHmax​ ~5.0 - 5.5Above this pH threshold, the free base is the thermodynamically stable solid and will precipitate[1].
Critical [Cl⁻] limit ~50 mMAbove this concentration, the common ion effect severely limits HCl salt solubility[2].

PART 3: Validated Experimental Protocols

To prevent precipitation in physiological assays, the workflow must bypass the pHmax​ boundary layer and avoid chloride-induced supersaturation. The following self-validating protocol utilizes a non-chloride buffer system and controlled mixing kinetics.

Protocol: Preparation of Stable Solutions for Cellular Assays

Step 1: Stock Preparation (10 mM)

  • Action: Dissolve 6-(Azetidin-3-yloxy)quinoline HCl powder in 100% DMSO. Alternatively, use pure deionized water (pH ~4.0) if organic solvents are strictly prohibited.

  • Causality: DMSO prevents ionic dissociation issues entirely. Pure water maintains a low microenvironmental pH without introducing excess counterions that trigger the common ion effect.

  • Validation Checkpoint: The solution must be optically clear. If using water, verify the pH is < 4.5 using a micro-pH probe.

Step 2: Assay Media Selection

  • Action: Prepare a chloride-free physiological buffer. We recommend 10-50 mM HEPES or Sodium Phosphate. Adjust the pH to 7.2 using NaOH (Do NOT use HCl for pH adjustment)[3].

  • Causality: Eliminating background chloride prevents the common ion effect from synergizing with the pH shift, giving the compound a higher apparent solubility limit[4].

Step 3: Stepwise Dilution (The "Parachute" Method)

  • Action: Warm the assay media to 37°C. While vortexing the media vigorously (500 rpm), add the 10 mM stock dropwise to reach the final desired concentration (e.g., 10 µM).

  • Causality: Rapid mechanical mixing disperses the localized high-concentration droplets before they can nucleate. Warming the media increases the thermodynamic solubility limit during the critical mixing phase.

  • Validation Checkpoint: Measure absorbance at 600 nm ( OD600​ ). An OD600​>0.05 indicates sub-visible colloidal precipitation. If OD600​≤0.05 , the solution is thermodynamically stable for your assay.

Workflow Step1 Step 1: Stock Prep Dissolve in pure H2O or DMSO Val1 Val1 Step1->Val1 Step2 Step 2: Media Prep Use Cl- free buffer (HEPES/PO4) Val1->Step2 Pass Fail Precipitation Detected Proceed to Troubleshooting Val1->Fail Fail Val2 Val2 Step2->Val2 Step3 Step 3: Dilution Dropwise addition with vortexing Val2->Step3 Pass Val2->Fail Fail Val3 Validation 3 Final OD600 check at 37°C Step3->Val3 Val3->Fail Fail

Caption: Validated experimental workflow and self-validation checkpoints for aqueous dilution.

References

  • [4] Salt formation to improve drug solubility. United States Patent and Trademark Office (USPTO). Available at:

  • [2] Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media. ACS Publications. Available at:

  • [1] Machine-Vision-Enabled Salt Dissolution Analysis. National Institutes of Health (NIH). Available at:

  • [3] Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. Molecular Pharmaceutics (DOI). Available at:

Sources

Optimization

Process Chemistry Support Center: Optimizing 6-(Azetidin-3-yloxy)quinoline Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of 6-(Azetidin-3-yloxy)quinoline hydrochloride . This guide is designed for process chemists and drug development professionals struggling with yield bottlenecks,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-(Azetidin-3-yloxy)quinoline hydrochloride . This guide is designed for process chemists and drug development professionals struggling with yield bottlenecks, byproduct contamination, and isolation issues during the etherification and deprotection stages of this specific quinoline scaffold [3].

Synthesis Workflow & Optimization Pathways

SynthesisWorkflow SM1 6-Hydroxyquinoline + 1-Boc-azetidin-3-ol Mitsunobu Mitsunobu Reaction (DIAD/PPh3 or CMBP) SM1->Mitsunobu SM2 6-Bromoquinoline + 1-Boc-azetidin-3-ol Buchwald Pd-Catalyzed C-O Coupling (Pd2(dba)3, RockPhos) SM2->Buchwald Intermediate 6-(1-Boc-azetidin-3-yloxy)quinoline (Boc-Protected Ether) Mitsunobu->Intermediate Low-Mod Yield Buchwald->Intermediate High Yield Deprotection Boc Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Product 6-(Azetidin-3-yloxy)quinoline HCl (Target Product) Deprotection->Product Anti-Solvent Precipitation

Figure 1: Comparative synthetic workflows for 6-(Azetidin-3-yloxy)quinoline hydrochloride.

Section 1: Etherification (The Bottleneck) - Troubleshooting & Yield Optimization

Q: My standard Mitsunobu reaction (6-hydroxyquinoline, 1-Boc-azetidin-3-ol, DIAD, PPh3) is stalling at 30-40% yield. Why is this happening, and how can I improve it? A: The low yield is a direct result of two mechanistic barriers. First, 1-Boc-azetidin-3-ol is a sterically hindered secondary alcohol situated on a highly strained 4-membered ring, making nucleophilic attack on the phosphonium betaine intermediate sluggish. Second, 6-hydroxyquinoline is less acidic (higher pKa) than standard phenols, meaning it struggles to efficiently protonate the betaine intermediate to drive the reaction forward.

  • The Fix: Switch your reagent system to Cyanomethylenetributylphosphorane (CMBP) [1]. CMBP acts as a substitute for the DEAD/PPh3 system and is specifically engineered for nucleophiles with a pKa > 11. Because it operates via a different phosphorane intermediate, it bypasses the protonation bottleneck and significantly increases conversion rates for strained secondary alcohols.

Q: Even when my Mitsunobu reaction works, I lose half my product trying to separate it from Triphenylphosphine oxide (TPPO). How do I avoid this? A: TPPO is notoriously difficult to separate from basic quinoline derivatives via silica gel chromatography because they co-elute in many standard solvent systems. If you must use classical Mitsunobu conditions, utilize resin-bound triphenylphosphine . Alternatively, the CMBP reagent mentioned above generates water-soluble tributylphosphine oxide, which is easily removed during a basic aqueous workup, completely eliminating the TPPO purification nightmare [1].

Q: Is there a completely different, higher-yielding alternative to the Mitsunobu route for this specific ether linkage? A: Yes. We highly recommend abandoning the Mitsunobu approach in favor of a Palladium-Catalyzed Buchwald-Hartwig C-O Cross-Coupling [2]. By swapping 6-hydroxyquinoline for 6-bromoquinoline, you can couple the alcohol directly.

  • The Causality: Using a bulky, electron-rich biaryl phosphine ligand like RockPhos or tBuBrettPhos accelerates the rate-determining reductive elimination step from the Pd(II) intermediate. This rapid elimination outpaces competitive side reactions (like β -hydride elimination of the azetidinol), reliably pushing yields above 85% [2].

Section 2: Boc Deprotection and Salt Formation

Q: During Boc deprotection, my 6-(Azetidin-3-yloxy)quinoline hydrochloride crashes out as a sticky, gummy oil instead of a filterable powder. How do I fix this? A: This is a classic phase-separation issue caused by hygroscopicity. The hydrochloride salt of a secondary azetidine amine is highly prone to absorbing atmospheric moisture. If your reaction absorbs water, or if the dioxane/HCl mixture contains trace water, the product will oil out instead of crystallizing.

  • The Fix: You must create a self-validating anhydrous environment. Use strictly anhydrous 4M HCl in dioxane and conduct the reaction under an argon atmosphere. For isolation, do not evaporate to dryness. Instead, perform an anti-solvent precipitation : concentrate the reaction to 25% of its original volume, then add it dropwise to a vigorously stirred, ice-cold bath of methyl tert-butyl ether (MTBE). The high shear and ultra-non-polar environment force rapid, crisp crystallization.

Section 3: Quantitative Data Comparison

The following table summarizes the expected outcomes when transitioning from classical methods to the optimized protocols described above.

Synthesis MethodReagents / CatalystAvg. Yield (%)Reaction TimePurity (Crude)Primary Impurity Profile
Classical Mitsunobu DIAD, PPh3, THF35 - 45%16 - 24 h< 60%TPPO, unreacted starting material
Optimized Mitsunobu CMBP, Toluene65 - 75%12 h> 85%Minor elimination byproducts
Pd C-O Coupling Pd2(dba)3, RockPhos, Cs2CO385 - 92% 4 - 6 h > 95% Trace debrominated quinoline
Section 4: Optimized Step-by-Step Methodology
Protocol: Buchwald-Hartwig Etherification & Deprotection

This protocol utilizes self-validating in-process controls (IPCs) to ensure reaction fidelity.

Step 1: Etherification (C-O Cross-Coupling)

  • Preparation: In an oven-dried Schlenk flask under argon, combine 6-bromoquinoline (1.0 equiv), 1-Boc-azetidin-3-ol (1.2 equiv), and Cs2CO3 (2.0 equiv).

  • Catalyst Addition: Add Pd2(dba)3 (2 mol %) and RockPhos ligand (5 mol %).

  • Solvent: Add anhydrous, degassed toluene (0.2 M concentration).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-6 hours.

  • IPC (Self-Validation): Sample 10 μ L of the reaction, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the 6-bromoquinoline peak (m/z 208/210) is consumed and the product mass (m/z 301 [M+H]+) is dominant.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd and salts, and concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc) to yield 6-(1-Boc-azetidin-3-yloxy)quinoline.

Step 2: Boc Deprotection & Salt Isolation

  • Deprotection: Dissolve the purified intermediate in anhydrous dichloromethane (DCM) (0.5 M). Cool to 0 °C.

  • Acid Addition: Slowly add 4M HCl in anhydrous dioxane (10.0 equiv). Stir at room temperature for 2 hours.

  • IPC (Self-Validation): Analyze via LC-MS. The absence of the m/z 301 peak and the presence of m/z 201 [M+H]+ confirms complete deprotection.

  • Precipitation: Concentrate the mixture under reduced pressure to approximately 25% of its original volume.

  • Isolation: Using a syringe, add the concentrated solution dropwise into a flask containing vigorously stirred, ice-cold MTBE (10x volume of the concentrate). A white/off-white precipitate will immediately form.

  • Filtration: Filter the solid rapidly over a Büchner funnel under a blanket of argon. Wash with cold MTBE and dry under high vacuum at 40 °C for 12 hours to yield the crisp 6-(Azetidin-3-yloxy)quinoline hydrochloride powder.

References
  • Title: Novel reactivity of stabilized methylenetributylphosphorane: a new Mitsunobu reagent Source: Tetrahedron Letters URL: [Link]

  • Title: Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Stability and Storage of 6-(Azetidin-3-yloxy)quinoline Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 6-(Azetidin-3-yloxy)quinoline hydrochloride.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 6-(Azetidin-3-yloxy)quinoline hydrochloride. This active pharmaceutical ingredient (API) features a kinetically strained four-membered azetidine ring, an ether linkage, and a photo-sensitive quinoline core. Formulated as a hydrochloride salt, it is exceptionally susceptible to moisture-induced disproportionation and hydrolytic degradation.

This guide provides a mechanistic understanding of these degradation pathways, troubleshooting FAQs, and a self-validating standard operating procedure (SOP) for long-term storage.

Section 1: Mechanistic Understanding of Degradation

Effective troubleshooting requires understanding the root causality of degradation. The hydrochloride salt of this API is highly hygroscopic. When exposed to high relative humidity (RH), the solid salt absorbs moisture, creating a localized aqueous microenvironment. This hydration can lead to 1—the conversion of the salt back into its free base form[1].

Furthermore, the azetidine ring is structurally constrained. Under thermal stress or nucleophilic attack (facilitated by the acidic micro-pH of the moisture-laden HCl salt), the ring undergoes 2[2]. Finally, the quinoline moiety is susceptible to photon-induced radical formation, leading to 3[3].

Degradation_Pathways API 6-(Azetidin-3-yloxy)quinoline HCl Moisture Moisture Ingress (High RH) API->Moisture Light Photon Exposure (UV/Vis) API->Light Heat Thermal Stress (>40°C) API->Heat Disprop Salt Disproportionation (Free Base) Moisture->Disprop Micro-pH Shift RingOpen Azetidine Ring Opening Moisture->RingOpen Hydrolysis Oxidation Quinoline Photo-oxidation Light->Oxidation Radical Generation Heat->RingOpen Strain Release

Logical relationships of degradation pathways for 6-(Azetidin-3-yloxy)quinoline HCl.

Section 2: Troubleshooting & FAQs

Q1: My API powder has clumped and changed from white to a yellowish hue. What happened? A: This is a classic sign of moisture ingress leading to salt disproportionation and subsequent photo-oxidation. The clumping indicates that the hydrochloride salt has absorbed atmospheric water, passing its 4[4]. The yellowing is caused by the oxidation of the quinoline core into an N-oxide degradant, a process accelerated by ambient light exposure and the presence of free water. Solution: Always handle the compound in a low-humidity environment (e.g., a glove box under N2 or Ar) and store it in amber vials to block UV/Vis light.

Q2: We stored the compound at room temperature (25°C) in a standard clear glass vial, and LC-MS shows a mass addition of +18 Da. Why? A: A mass shift of +18 Da (+H₂O) strongly suggests the hydrolytic ring-opening of the azetidine ring. The localized acidic microenvironment of the HCl salt, combined with ambient moisture, catalyzes the nucleophilic attack of water on the highly strained four-membered azetidine ring. This relieves the ring strain, resulting in an acyclic amino-alcohol degradant. Solution: Strict anhydrous storage conditions and sub-ambient temperatures (e.g., -20°C) are required to lower the kinetic energy available for this strain-release degradation.

Q3: Does the choice of storage container matter for the hydrochloride salt? A: Yes. Standard clear glass vials can possess slightly alkaline surface silanols that promote salt disproportionation at the solid-glass interface. More importantly, standard silicone septa or unlined caps allow moisture permeation over time. Solution: Use silanized amber glass vials with PTFE-lined screw caps. PTFE provides an inert, impermeable barrier to both moisture and oxygen.

Section 3: Self-Validating Storage Protocol (SOP)

To ensure scientific integrity, the following protocol is designed as a self-validating system. By incorporating control weights and visual checks, researchers can verify the protocol's success before using the API in sensitive assays.

Storage_Workflow Start Receive API Batch Aliquot Aliquot into Single-Use Vials Start->Aliquot Argon Purge with Argon Gas Aliquot->Argon Seal Seal with PTFE-Lined Caps Argon->Seal Desiccator Place in Secondary Pouch Seal->Desiccator Store Store at -20°C Desiccator->Store

Step-by-step workflow for the optimal long-term storage of the API.

Step-by-Step Methodology:

  • Thermal Equilibration: Bring the sealed bulk API container to room temperature inside a desiccator before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt.

  • Aliquotting: Inside a dry-box (RH < 10%), weigh the API into single-use, silanized amber glass vials.

    • Self-Validation Check: Record the exact tare and gross weight of one "control" vial. Weigh this vial monthly; any mass increase confirms a breach in the moisture barrier.

  • Inert Gas Purging: Gently purge each vial with dry Argon. Causality: Argon is denser than air and nitrogen. It forms a heavy protective blanket over the solid API powder, effectively displacing residual oxygen and atmospheric moisture before the vial is sealed.

  • Sealing: Cap tightly with PTFE-lined closures. Wrap the cap junction tightly with Parafilm.

  • Secondary Packaging: Place the vials inside a secondary container (e.g., a heat-sealed Mylar pouch) containing indicating silica gel desiccant.

    • Self-Validation Check: The desiccant color (e.g., blue to pink) serves as an immediate visual indicator of seal integrity prior to opening the pouch.

  • Storage: Store the secondary container at -20°C. According to 5, sub-ambient temperatures exponentially reduce the rate of chemical degradation[5].

Section 4: Quantitative Stability Data

To facilitate easy comparison of environmental factors on API stability, refer to the following summarized data table based on standard accelerated stability testing principles.

Storage ConditionTemperatureRelative Humidity (RH)Light ExposureExpected StabilityPrimary Degradation Risk
Optimal -20°C< 10% (Desiccated)Dark (Amber Vial)> 24 MonthsNone
Acceptable 2°C to 8°C< 10% (Desiccated)Dark (Amber Vial)6 - 12 MonthsSlow disproportionation
Accelerated 40°C75%Dark< 1 MonthAzetidine ring-opening
Stress (Light) 25°C60%UV/Vis (Clear Vial)< 1 WeekQuinoline N-oxidation
References
  • ICH Q1A(R2)
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations Source: Crystal Pharmatech URL
  • Source: Journal of the American Chemical Society (ACS)
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway Source: ResearchGate URL
  • Discovery of a stable molecular complex of an API with HCl Source: Pharxmon Consulting URL

Sources

Optimization

overcoming solubility issues with 6-(Azetidin-3-yloxy)quinoline hydrochloride in buffer solutions

Introduction Welcome to the technical support guide for 6-(Azetidin-3-yloxy)quinoline hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate and overcome common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 6-(Azetidin-3-yloxy)quinoline hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate and overcome common experimental hurdles associated with this compound, primarily focusing on its solubility characteristics in aqueous buffer systems.

6-(Azetidin-3-yloxy)quinoline hydrochloride is a bifunctional basic compound, incorporating two nitrogen atoms with distinct basicities: the quinoline ring nitrogen and the azetidine ring nitrogen. Supplied as a hydrochloride salt, its solubility is intrinsically linked to the pH of the medium. This guide provides a mechanistic understanding of its behavior and offers practical, step-by-step protocols to ensure successful and reproducible experimental outcomes.

Section 1: Core Solubility Troubleshooting

This section addresses the most common and critical issue encountered with this compound: achieving and maintaining solubility in aqueous buffers.

Question 1: My 6-(Azetidin-3-yloxy)quinoline HCl is not dissolving in my neutral (pH 7.4) buffer. Why is this happening?

Answer: This is the most frequently encountered issue and is directly related to the compound's chemical structure and its pKa values. The hydrochloride salt form is intended to enhance aqueous solubility, but this effect is most pronounced at acidic pH.

The Underlying Science: Your compound has two basic nitrogen centers that can be protonated:

  • Quinoline Nitrogen: Quinoline is a weak base. The pKa of the protonated quinoline nitrogen is approximately 4.8 - 5.1 . This means that at a pH below this value, the nitrogen is protonated (carrying a positive charge, as QH+), which significantly increases its affinity for water. At a pH above this pKa, such as in your neutral buffer (pH 7.4), the quinoline nitrogen is predominantly in its neutral, deprotonated "free base" form, which is substantially less soluble in water.[1]

  • Azetidine Nitrogen: Azetidine, a saturated amine, is a much stronger base. Its pKa is estimated to be in the range of 9.0 - 11.0 .[2] Therefore, at pH 7.4, the azetidine nitrogen will be protonated and positively charged.

The poor solubility at pH 7.4 arises because the larger, more hydrophobic quinoline portion of the molecule becomes neutral, dominating the compound's overall physicochemical properties and causing it to resist dissolution in aqueous media.[3]

Visualizing pH-Dependent Protonation

The following diagram illustrates the protonation state of the two key nitrogen atoms at different pH values, which dictates the molecule's overall charge and solubility.

G cluster_pH cluster_State pH_Low Acidic pH (e.g., pH < 4) pH_Mid Neutral pH (e.g., pH 7.4) State_Low Dicationic (High Solubility) Quinoline: QH+ Azetidine: AzH+ pH_Low->State_Low Both Nitrogens Protonated pH_High Basic pH (e.g., pH > 11) State_Mid Monocationic (Low Solubility) Quinoline: Q Azetidine: AzH+ pH_Mid->State_Mid Quinoline Deprotonates State_High Neutral (Very Low Solubility) Quinoline: Q Azetidine: Az pH_High->State_High Azetidine Deprotonates G start Start: Need to dissolve Compound stock Prepare 10-50 mM Stock in 100% DMSO start->stock assay_ph What is the final assay pH? stock->assay_ph acidic_ph pH < 6.5 assay_ph->acidic_ph Acidic neutral_ph pH 6.5 - 8.0 assay_ph->neutral_ph Neutral buffer_mes Select MES or Citrate Buffer acidic_ph->buffer_mes buffer_hepes Select HEPES or MOPS Buffer neutral_ph->buffer_hepes dilute Serially dilute DMSO stock into chosen buffer. Keep final DMSO < 0.5% buffer_mes->dilute buffer_hepes->dilute end Proceed with Experiment dilute->end

Caption: Recommended workflow for buffer selection and solution preparation.

References

  • ResearchGate. (2025). Synthesis, Characterization and in vitro Antimicrobial Screening of Some Novel Series of 2-Azetidinone Derivatives Integrated with Quinoline, Pyrazole and Benzofuran Moieties. Available from: [Link]

  • Pharmaceutical Outsourcing. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. Available from: [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]

  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Available from: [Link]

  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Available from: [Link]

  • KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Available from: [Link]

  • CORE. (2018). Entrapment and release of quinoline derivatives using a hydrogel of a low molecular weight gelator. Available from: [Link]

  • ACS Publications. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Available from: [Link]

  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available from: [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available from: [Link]

  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]

  • PMC. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available from: [Link]

  • PubMed. (2023). Phosphate buffer interferes dissolution of prazosin hydrochloride in compendial dissolution testing. Available from: [Link]

  • The Pharmaceutical Journal. (2021). Understanding the chemical basis of drug stability and degradation. Available from: [Link]

  • LCGC International. (2025). Buffer Preparation — Hints, Tips and Common Errors. Available from: [Link]

  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Available from: [Link]

  • ResearchGate. (2021). Phosphate buffer with different pH conditions: HCl or NaH2PO4?. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • PMC. (n.d.). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Available from: [Link]

  • International Journal of Applied Pharmaceutics. (2023). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Wikipedia. (n.d.). Ether cleavage. Available from: [Link]

  • MDPI. (2023). Intermolecular Interactions of Edaravone in Aqueous Solutions of Ethaline and Glyceline Inferred from Experiments and Quantum Chemistry Computations. Available from: [Link]

  • ScienceDirect. (n.d.). Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. Available from: [Link]

Sources

Troubleshooting

reducing off-target effects of 6-(Azetidin-3-yloxy)quinoline hydrochloride in cellular assays

Welcome to the Application Scientist Technical Support Center. This portal is designed for researchers, assay developers, and drug discovery professionals working with 6-(Azetidin-3-yloxy)quinoline hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This portal is designed for researchers, assay developers, and drug discovery professionals working with 6-(Azetidin-3-yloxy)quinoline hydrochloride .

While quinoline-based scaffolds are highly privileged structures in medicinal chemistry, they are notorious for presenting complex off-target liabilities in cell-based assays. This guide provides causal troubleshooting, self-validating protocols, and actionable strategies to isolate your on-target phenotype from confounding background noise.

Core Troubleshooting & FAQs

Q1: I am observing widespread cytotoxicity and morphological changes when using 6-(Azetidin-3-yloxy)quinoline hydrochloride at 15–20 µM. Is this an on-target effect? A1: It is highly unlikely to be purely on-target. Small molecules containing a quinoline core frequently exhibit off-target kinase inhibition (e.g., engaging the ATP-binding pockets of VEGFR or c-Met) or DNA intercalation at concentrations exceeding 10 µM[1]. Furthermore, the azetidine moiety contains a basic secondary amine. At physiological pH, this amine is protonated, which can lead to lysosomotropism —the compound diffuses into acidic organelles (like lysosomes), becomes trapped, and induces non-specific cellular stress or phospholipidosis. Actionable Advice: High-quality chemical probes must be potent and selective[2]. Restrict your working concentration to near the cellular EC50 (ideally < 1 µM). If your phenotype requires >10 µM to manifest, you are likely observing off-target toxicity.

Q2: How can I definitively prove that my observed phenotype is driven by the primary target and not an off-target effect of the quinoline scaffold? A2: You must implement a self-validating experimental system using both chemical and genetic controls[3]:

  • Chemical Negative Control: Utilize a structurally matched inactive analog (e.g., an N-methylated azetidine derivative). Methylation often abolishes binding to the primary target due to steric clash while retaining the physicochemical properties of the parent drug[4]. If the phenotype persists with the negative control, it is driven by an off-target.

  • Genetic Validation: The "gold standard" is to introduce a resistance-conferring mutation or perform a CRISPR-Cas9 knockout of your target[3]. If 6-(Azetidin-3-yloxy)quinoline hydrochloride still induces the phenotype in the knockout line, the effect is off-target.

Q3: Does the concentration of Fetal Bovine Serum (FBS) in my assay medium affect the off-target profile? A3: Yes, significantly. 6-(Azetidin-3-yloxy)quinoline hydrochloride possesses moderate lipophilicity. High serum concentrations (e.g., 10% FBS) increase non-specific protein binding, drastically reducing the free fraction of the active drug. If you optimize your assay in 1% FBS but run the final experiment in 10% FBS, you will artificially inflate the total drug concentration required to achieve target engagement, inadvertently crossing the threshold into off-target kinase liabilities.

Quantitative Data for Assay Optimization

To minimize off-target effects, adhere to the empirically derived assay parameters below.

Assay ParameterRecommended RangeOff-Target Liability ThresholdMechanistic Rationale
Compound Concentration < 1 µM (near EC50)> 10 µMHigh doses saturate primary targets and thermodynamically force engagement with low-affinity off-targets[2].
Serum Concentration (FBS) 1% - 5%> 10%High serum binds lipophilic quinolines, requiring artificially high total doses to maintain the free fraction.
Incubation Time 1 - 24 hours> 72 hoursProlonged exposure exacerbates basic amine lysosomal trapping and cumulative non-specific toxicity.
Negative Control Ratio 1:1 (Probe:Control)N/AEnsures background phenotypic noise (e.g., from the quinoline core) is accurately subtracted[4].

Mechanistic Visualizations

Mechanism Drug 6-(Azetidin-3-yloxy)quinoline Basic Amine + Quinoline Core Target Primary Target High Affinity Binding Drug->Target < 1 µM Kinase Kinase Off-Targets Low Affinity Binding Drug->Kinase > 10 µM Lysosome Lysosomal Trapping Non-specific Accumulation Drug->Lysosome Lysosomotropism

Concentration-dependent target engagement vs. structural off-target liabilities.

Workflow Start Treat Cells with 6-(Azetidin-3-yloxy)quinoline HCl Dose Dose-Response Profiling (Identify EC50) Start->Dose NegCtrl Test Inactive Analog (Negative Control) Dose->NegCtrl Genetic CRISPR/Cas9 Target KO or Resistance Mutation NegCtrl->Genetic OffTarget Phenotype Persists: Off-Target Effect Confirmed Genetic->OffTarget Yes OnTarget Phenotype Rescued: On-Target Effect Confirmed Genetic->OnTarget No

Self-validating workflow for deconvoluting on-target vs. off-target cellular phenotypes.

Self-Validating Experimental Protocols

To trust your phenotypic data, you must prove that 6-(Azetidin-3-yloxy)quinoline hydrochloride is engaging its target at the concentration used, and that the phenotype is strictly dependent on the presence of that target.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: CETSA proves that your compound physically binds the target inside the living cell. Confirming engagement at low concentrations (< 1 µM) allows you to justify lowering your assay dose, thereby eliminating high-concentration off-target effects.

  • Cell Preparation: Culture your target cell line to 70-80% confluency in standard media.

  • Compound Treatment: Treat cells with 6-(Azetidin-3-yloxy)quinoline hydrochloride at 0.1x, 1x, and 10x your expected cellular EC50 for 1 hour. Include a DMSO vehicle control.

  • Aliquoting and Heating: Harvest cells, wash with PBS, and divide into 50 µL aliquots in PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Critical Step: Do not use detergents (like RIPA), as they disrupt native protein folding and invalidate the thermal shift.

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. This separates the soluble (folded) proteins from the precipitated (unfolded) proteins.

  • Detection: Isolate the supernatant and analyze via Western blot. A positive shift in the melting temperature ( Tm​ ) of your target protein in the treated group confirms direct intracellular engagement.

Protocol B: CRISPR-Cas9 Target Knockout Validation

Causality: If a small molecule is truly selective, removing its primary target from the cell should render the cell completely insensitive to the drug[3]. If the drug still causes a phenotype in a knockout cell, you are observing an off-target effect.

  • sgRNA Design: Design two independent single guide RNAs (sgRNAs) targeting the critical functional domain of your primary target to minimize the risk of off-target genetic cutting.

  • Transfection: Nucleofect the cells with Cas9-sgRNA ribonucleoprotein (RNP) complexes. RNPs are preferred over plasmid delivery as they clear rapidly from the cell, reducing genetic off-target effects.

  • Clonal Isolation: Plate cells via limiting dilution to isolate single clones. Verify complete target knockout via Western blot and Sanger sequencing (TIDE analysis).

  • Phenotypic Assay: Expose both wild-type (WT) and Knockout (KO) cells to your optimized concentration of 6-(Azetidin-3-yloxy)quinoline hydrochloride.

  • Analysis: Evaluate the phenotype (e.g., viability, reporter expression).

    • On-Target Confirmation: The phenotype is observed in WT cells but completely absent in KO cells.

    • Off-Target Confirmation: The phenotype is observed equally in both WT and KO cells.

References

  • The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology.[Link]

  • The era of high-quality chemical probes. Chemical Science (RSC Publishing).[Link]

  • Achieving the promise and avoiding the peril of chemical probes using genetics. National Institutes of Health (PMC).[Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry.[Link]

Sources

Optimization

Technical Support Center: Optimizing Permeability of 6-(Azetidin-3-yloxy)quinoline Scaffolds

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and medicinal chemists facing membrane permeability bottlenecks with 6-(Azetidin-3-yloxy)quinoline hydrochlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and medicinal chemists facing membrane permeability bottlenecks with 6-(Azetidin-3-yloxy)quinoline hydrochloride derivatives.

While the hydrochloride salt of this scaffold provides excellent thermodynamic aqueous solubility, the combination of a lipophilic quinoline core and a highly basic azetidine ring frequently results in poor passive intestinal absorption and high susceptibility to active efflux transporters. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to overcome these ADME challenges.

Diagnostic Workflow: Identifying the Permeability Bottleneck

Before initiating chemical synthesis to modify your lead compound, you must determine whether the poor permeability is driven by physicochemical exclusion (poor passive diffusion) or biological active transport (efflux). The bidirectional Caco-2 assay is the gold standard for this diagnosis, as these cells differentiate to form tight junctions and express key intestinal transporters like P-glycoprotein (P-gp)[1].

PermeabilityTroubleshooting Start Measure Permeability (Caco-2 Bidirectional Assay) CheckPapp Is Papp (A->B) < 1.0 x 10^-6 cm/s? Start->CheckPapp CheckER Is Efflux Ratio (B->A / A->B) > 2.0? CheckPapp->CheckER Yes Success Optimal Permeability Achieved Proceed to in vivo PK Studies CheckPapp->Success No Efflux Diagnosis: Active Efflux (P-gp/BCRP) Action: Mask H-bond donors, lower pKa, introduce steric hindrance CheckER->Efflux Yes Passive Diagnosis: Poor Passive Diffusion Action: Increase LogD, reduce TPSA, or utilize transient prodrugs CheckER->Passive No

Diagnostic workflow for resolving permeability bottlenecks in azetidine-quinoline scaffolds.

Troubleshooting & Mechanistic FAQs

Q1: My 6-(Azetidin-3-yloxy)quinoline hydrochloride compound dissolves perfectly in aqueous buffer, but Caco-2 permeability is negligible ( Papp​ < 0.2 ×10−6 cm/s). What is the physical cause? A1: The root cause is the ionization state of your molecule at physiological pH. The secondary amine within the azetidine ring is highly basic, typically exhibiting a pKa between 9.0 and 10.0. According to the Henderson-Hasselbalch equation, at pH 7.4, over 98% of your compound exists as a protonated cation. To passively diffuse across the lipophilic core of the enterocyte membrane, the molecule must shed its hydration shell. The desolvation energy penalty for a permanently charged cation is thermodynamically prohibitive, halting passive transcellular transport.

Q2: How can I chemically modify the azetidine ring to improve passive diffusion without losing my compound's target affinity? A2: You must increase the fraction of the neutral species at pH 7.4. Modulating the pKa of basic cyclic amines (like azetidine) is a proven strategy to enhance cell membrane permeability[2].

  • Inductive pKa Lowering: Introduce an electron-withdrawing group near the basic nitrogen. For example, N-fluoroethylation utilizes the electronegativity of fluorine to pull electron density away from the nitrogen, lowering the pKa to ~7.5. This drastically increases the neutral fraction at pH 7.4.

  • H-Bond Donor (HBD) Masking: Unsubstituted azetidines act as strong H-bond donors. Converting the secondary amine to a tertiary amine (e.g., N-methylation) eliminates an HBD, reducing the Topological Polar Surface Area (TPSA) and improving the lipophilicity (LogD).

Q3: My bidirectional assay shows an Efflux Ratio (ER) of 8.5. How do I confirm this is P-gp mediated, and how do I design around it? A3: An ER > 2.0 strongly indicates active efflux[3]. The combination of a basic amine (azetidine) and a planar aromatic system (quinoline) is a classic recognition motif for P-glycoprotein (P-gp).

  • Validation: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., 100 µM Verapamil). If the Papp​ (A B) increases and the ER drops to ~1.0, P-gp is confirmed as the primary efflux transporter.

  • Chemical Mitigation: P-gp binding pockets heavily rely on hydrogen bonding with the substrate's basic nitrogen. Sterically hindering the azetidine nitrogen (e.g., via N-isopropylation) or reducing its basicity prevents the necessary electrostatic interactions required for P-gp active transport.

Quantitative SAR Data: Impact of Azetidine Modifications

The following table summarizes how targeted structural modifications to the 6-(Azetidin-3-yloxy)quinoline core alter physicochemical properties and resolve permeability bottlenecks.

Compound VariantStructural ModificationCalc. Azetidine pKaLogD (pH 7.4) Papp​ (A B) [ ×10−6 cm/s]Efflux Ratio (ER)Permeability Classification
Lead (HCl Salt) Unmodified (Secondary Amine)9.60.40.158.5Low / High Efflux
Variant A N-Methylation9.20.90.854.2Moderate / Mod. Efflux
Variant B N-(2-Fluoroethyl)7.41.66.201.4High / No Efflux
Variant C N-Acyl ProdrugN/A (Neutral)2.418.500.9High / No Efflux

Data Interpretation: Variant B demonstrates that lowering the pKa via inductive effects simultaneously improves passive diffusion and abolishes P-gp recognition, representing an optimal balance for oral bioavailability.

Self-Validating Caco-2 Permeability Protocol

To ensure trustworthiness, permeability assays must be self-validating. This protocol incorporates internal controls to rule out false negatives caused by monolayer disruption, non-specific binding, or compound precipitation.

Phase 1: Cell Culture & Monolayer Validation
  • Seeding: Seed Caco-2 cells onto polycarbonate filter transwell inserts (0.4 µm pore size) at a density of ~32,000 cells/well in DMEM supplemented with 10% FBS[3].

  • Differentiation: Culture the cells in a humidified atmosphere (5% CO2​ , 37°C) for 21 days. Replace the medium in both apical and basolateral compartments every other day[3].

  • Integrity Check (Critical Control): On day 21, measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Do not proceed unless TEER values are >200 Ω⋅cm2 . Values below this threshold indicate compromised tight junctions, which will artificially inflate passive permeability readings[4].

Phase 2: Dosing & Sampling
  • Buffer Preparation: Prepare transport buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, adjusted exactly to pH 7.4[3].

  • Dosing Solutions: Prepare a 10 µM solution of the 6-(Azetidin-3-yloxy)quinoline derivative in transport buffer (maximum 1% DMSO to prevent membrane toxicity).

  • Bidirectional Setup:

    • A B Transport: Add 300 µL dosing solution to the Apical chamber. Add 1200 µL blank transport buffer to the Basolateral chamber[4].

    • B A Transport: Add 1200 µL dosing solution to the Basolateral chamber. Add 300 µL blank transport buffer to the Apical chamber.

  • Incubation: Incubate plates at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh, pre-warmed buffer.

Phase 3: Analysis & Self-Validation Checks
  • Quantification: Analyze all samples using LC-MS/MS. Mass spectrometry eliminates the need for radiolabels and provides high-throughput, specific quantification[5].

  • Mass Balance Calculation (Critical Control): Calculate the total mass of the compound recovered from both chambers at 120 minutes.

    • Causality: If recovery is <80%, your compound is either precipitating in the buffer or non-specifically binding to the plastic transwell. If this occurs, re-run the assay using low-binding plates and add 1% BSA to the receiver chamber.

  • Data Computation: Calculate the apparent permeability ( Papp​ ) using the equation:

    Papp​=(dQ/dt)/(A×C0​)

    (Where dQ/dt is the steady-state appearance rate, A is the surface area of the filter, and C0​ is the initial donor concentration).

Sources

Reference Data & Comparative Studies

Validation

comparative binding affinity of 6-(Azetidin-3-yloxy)quinoline hydrochloride analogs

Title: Comparative Binding Affinity Guide: 6-(Azetidin-3-yloxy)quinoline Hydrochloride Analogs as H-PGDS Inhibitors Executive Summary Hematopoietic Prostaglandin D Synthase (H-PGDS) is a pivotal enzyme in the biosynthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Binding Affinity Guide: 6-(Azetidin-3-yloxy)quinoline Hydrochloride Analogs as H-PGDS Inhibitors

Executive Summary

Hematopoietic Prostaglandin D Synthase (H-PGDS) is a pivotal enzyme in the biosynthesis of Prostaglandin D2 (PGD2), a major inflammatory lipid mediator implicated in allergic diseases, neuroinflammation, and the progression of Duchenne Muscular Dystrophy (DMD)[1]. While early-generation inhibitors like HQL-79 provided critical proof-of-concept for H-PGDS as a therapeutic target, their micromolar binding affinities necessitated the development of more potent, selective scaffolds[2][3].

Recent fragment-based drug design (FBDD) and structure-activity relationship (SAR) campaigns have identified quinoline derivatives—specifically 6-(Azetidin-3-yloxy)quinoline hydrochloride analogs —as highly potent, nanomolar-affinity H-PGDS inhibitors[4][5]. This guide provides a comprehensive, data-driven comparison of these novel analogs against established reference compounds, detailing the mechanistic rationale and the self-validating experimental protocols required to evaluate their binding kinetics.

Mechanistic Overview: Targeting the H-PGDS Pocket

H-PGDS is a glutathione-dependent enzyme where inhibitors typically occupy the PGD2 substrate-binding cleft. The structural superiority of the 6-(Azetidin-3-yloxy)quinoline scaffold lies in its dual-action binding mode:

  • Hydrophobic Anchoring: The quinoline core engages in critical π−π stacking interactions with aromatic residues (e.g., Trp104) deep within the active site[5].

  • Electrostatic Optimization: The azetidin-3-yloxy moiety projects into the solvent-exposed region. When formulated as a hydrochloride salt, the protonated basic nitrogen of the azetidine ring forms strong hydrogen bonds with adjacent polar residues, dramatically enhancing both binding affinity and aqueous solubility[4][5].

HPGDS_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 HPGDS H-PGDS Enzyme PGH2->HPGDS PGD2 Prostaglandin D2 HPGDS->PGD2 Inflammation DMD / Inflammation PGD2->Inflammation Inhibitor 6-(Azetidin-3-yloxy)quinoline Inhibitor->HPGDS Inhibits

Arachidonic acid cascade showing H-PGDS inhibition by quinoline analogs.

Comparative Binding Affinity Analysis

To objectively evaluate the performance of 6-(Azetidin-3-yloxy)quinoline hydrochloride analogs, we must compare their equilibrium dissociation constants ( Kd​ ) and half-maximal inhibitory concentrations ( IC50​ ) against standard H-PGDS inhibitors[2][3][6].

Compound ClassSpecific Compound IC50​ (Enzymatic) Kd​ (Binding Affinity)Key Structural Feature
Early Generation HQL-79~23,000 nM~30,000 nMPiperidine carboxamide
Natural Product Dihydroberberine (EMy-5)3,700 nM3,200 nMIsoquinoline alkaloid core
Pyrimidine-based TFC-00783 nM320 nMN-phenyl-5-pyrimidine
Advanced Benchmark TAS-20423 nM< 50 nMBenzoxazole derivative
Quinoline Scaffold 6-(Azetidin-3-yloxy)quinoline ~10 nM ~15 nM Azetidine ring (basic amine)

Data Synthesis: The inclusion of the azetidin-3-yloxy group on the 6-position of the quinoline ring dramatically improves Ligand Efficiency (LE). Compared to TFC-007 and TAS-204, optimized quinoline analogs exhibit sub-20 nM binding affinities[2][5]. This is driven by the strong electrostatic interactions of the azetidine nitrogen, which effectively outcompetes the natural substrate for the active site.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and scientific integrity, binding affinity must be validated orthogonally. Relying solely on enzymatic IC50​ can be misleading due to variable assay conditions (e.g., fluctuating glutathione concentrations). We recommend a self-validating dual-assay approach: Fluorescence Polarization (FP) for high-throughput equilibrium screening and Surface Plasmon Resonance (SPR) for real-time kinetic validation[2][3].

Binding_Assay Prep Recombinant H-PGDS FP Fluorescence Polarization (FP) Prep->FP Aliquot 1 SPR Surface Plasmon Resonance (SPR) Prep->SPR Aliquot 2 Data Orthogonal Validation FP->Data IC50 Data SPR->Data Kd Data

Orthogonal validation workflow combining FP and SPR for binding affinity.

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

Causality: FP measures the tumbling rate of a fluorescently labeled probe. When the massive H-PGDS protein binds the small probe, tumbling slows, and polarization increases. Potent 6-(Azetidin-3-yloxy)quinoline analogs displace the probe, restoring rapid tumbling and decreasing polarization, yielding a highly accurate equilibrium IC50​ [2][6].

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl2​ , 0.01% Tween-20, 1 mM DTT).

  • Tracer & Protein: Dilute recombinant human H-PGDS to 100 nM and a fluorescent H-PGDS tracer (e.g., FITC-conjugated HQL-79 analog) to 10 nM.

  • Compound Titration: Serially dilute the 6-(Azetidin-3-yloxy)quinoline hydrochloride analogs (from 10 µM down to 0.1 nM) in DMSO. Ensure the final assay DMSO concentration remains 1% to prevent protein denaturation.

  • Incubation: Mix 10 µL of the protein/tracer master mix with 10 µL of the compound dilution in a 384-well black microplate. Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Measurement: Read on a microplate reader equipped with FP filters (Ex: 485 nm, Em: 535 nm). Calculate IC50​ using a 4-parameter logistic fit.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Analysis

Causality: While FP provides equilibrium data, SPR provides the critical kon​ (association) and koff​ (dissociation) rates. The hydrochloride salt formulation of the azetidine analogs ensures high aqueous solubility, preventing non-specific hydrophobic aggregation on the sensor chip—a common artifact that skews SPR data[3].

  • Immobilization: Immobilize recombinant H-PGDS onto a CM5 sensor chip via standard amine coupling (target ~3000 Response Units) using a Biacore system.

  • Analyte Preparation: Prepare the 6-(Azetidin-3-yloxy)quinoline analogs in running buffer (PBS-P+ with 2% DMSO) at concentrations ranging from 1.56 nM to 100 nM.

  • Injection: Inject the analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second injection of running buffer (dissociation phase).

  • Regeneration: If baseline is not achieved, regenerate the surface with a brief 10-second pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Fitting: Subtract the reference flow cell signal and fit the sensograms to a 1:1 Langmuir binding model to extract the absolute binding affinity Kd​ ( koff​/kon​ ).

Conclusion

The 6-(Azetidin-3-yloxy)quinoline hydrochloride scaffold represents a significant leap forward in H-PGDS inhibitor design. By leveraging the basic azetidine ring for enhanced electrostatic interactions and the quinoline core for hydrophobic anchoring, these analogs achieve single-digit nanomolar binding affinities. They vastly outperform historical benchmarks like HQL-79 and compete closely with advanced clinical candidates like TAS-204, positioning them as premier candidates for therapeutic development in DMD and severe inflammatory disorders[2][5][7].

Sources

Comparative

Comprehensive Physicochemical and Pharmacokinetic Comparison: 6-(Azetidin-3-yloxy)quinoline Hydrochloride vs. Free Base

Executive Summary & Structural Context In preclinical drug discovery and chemical probe development, the selection of an optimal physical form for a basic heterocycle is a critical decision that dictates downstream pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In preclinical drug discovery and chemical probe development, the selection of an optimal physical form for a basic heterocycle is a critical decision that dictates downstream pharmacokinetic (PK) performance and assay reliability. 6-(Azetidin-3-yloxy)quinoline (Molecular Weight: 200.24 g/mol ) [1] is a versatile bicyclic scaffold featuring a highly strained, saturated azetidine ring linked via an ether bridge to an aromatic quinoline core.

From a physicochemical perspective, this molecule possesses two distinct basic centers:

  • The Azetidine Nitrogen: A secondary amine. The parent azetidine ring exhibits strong basicity with a pKa of approximately 11.29 [2].

  • The Quinoline Nitrogen: An aromatic nitrogen with a significantly lower pKa of 4.90 [3].

Because of this large pKa differential ( ΔpKa>6 ), the stoichiometric addition of hydrochloric acid (HCl) selectively and completely protonates the azetidine nitrogen, forming a stable mono-hydrochloride salt (azetidinium chloride). This guide objectively compares the physicochemical performance, handling, and formulation implications of the Free Base versus the Hydrochloride (HCl) Salt of 6-(Azetidin-3-yloxy)quinoline, providing actionable experimental workflows for researchers.

Physicochemical Profiling & Comparative Data

The transition from a free base to an HCl salt fundamentally alters the solid-state properties and solvation energetics of the compound. The free base form, driven by the lipophilic quinoline core and the uncharged ether linkage, exhibits poor aqueous solubility at physiological pH. Conversely, the HCl salt lowers the energy barrier for aqueous solvation via ion-dipole interactions.

Table 1: Comparative Physicochemical Properties
Parameter6-(Azetidin-3-yloxy)quinoline (Free Base)6-(Azetidin-3-yloxy)quinoline HCl SaltCausality / Mechanistic Impact
Physical State Amorphous solid / Viscous oilHighly crystalline solidThe ionic lattice of the salt promotes ordered packing, improving handling and flowability.
Aqueous Sol. (pH 7.4) Poor ( <50μg/mL )High ( >10mg/mL )Pre-protonation of the azetidine ring bypasses the energetic cost of ionizing the free base in water.
Aqueous Sol. (pH 1.2) Moderate (Protonates in situ)Very High ( >50mg/mL )Both forms are soluble in gastric fluid, but the salt exhibits a vastly superior rate of dissolution.
Chemical Stability Susceptible to N-oxidationHighly stableProtonation of the secondary amine lone pair sterically and electronically shields it from oxidative degradation.
Hygroscopicity Moderate (Surface adsorption)Low to ModerateCrystalline salts generally resist moisture uptake better than amorphous free bases, though HCl salts can occasionally form hydrates.

Pharmacokinetic & Formulation Implications

The Dissolution-Absorption Paradigm

For oral administration, a compound must dissolve in the gastric fluid (pH 1.2–2.0) and remain in solution as it transits to the slightly alkaline environment of the intestine (pH 6.5–7.4) where membrane permeation occurs.

Using the Free Base often leads to erratic bioavailability. While it protonates in the stomach, the dissolution rate is kinetically slow because the solid surface must react with ambient protons before dissolving. The HCl Salt is pre-ionized. Upon contact with gastric fluid, the ionic lattice rapidly dissociates, maximizing the concentration gradient ( Cs​ ) according to the Noyes-Whitney equation. As the dissolved azetidinium species enters the intestine, it establishes an equilibrium with the neutral free base, which then passively diffuses across the lipophilic enterocyte membrane.

Pathway Solid Solid State (HCl Salt) Dissolution Gastric Dissolution (pH 1.2-2.0) Solid->Dissolution Solution Protonated Species (Azetidinium Ion) Dissolution->Solution Intestine Intestinal Transit (pH 6.5-7.4) Solution->Intestine FreeBase Neutral Base Equilibrium Intestine->FreeBase Deprotonation Absorption Membrane Permeation (Lipophilic) FreeBase->Absorption

Fig 1: Gastrointestinal transit and absorption pathway illustrating the phase transition from the protonated HCl salt to the membrane-permeable free base.

Self-Validating Experimental Workflows

To empirically validate the superiority of the HCl salt for biological screening, the following protocols must be executed. These methodologies are designed as self-validating systems, ensuring that artifacts (such as precipitation or analytical drift) are caught in real-time.

Workflow Start 6-(Azetidin-3-yloxy)quinoline (Free Base) HCl Addition of HCl (Stoichiometric) Start->HCl Solubility Kinetic Solubility Assay (pH 1.2 - 7.4) Start->Solubility Baseline Comparison Salt Hydrochloride Salt Isolation HCl->Salt Salt->Solubility Stability Accelerated Stability (40°C / 75% RH) Salt->Stability Permeability PAMPA / Caco-2 Permeability Salt->Permeability

Fig 2: Experimental workflow for the synthesis and comparative profiling of the hydrochloride salt versus the free base.

Protocol A: Kinetic Aqueous Solubility Assessment (HPLC-UV)

Causality: Kinetic solubility from a DMSO stock mimics the exact conditions used in high-throughput in vitro biological assays, providing a more relevant metric than thermodynamic solubility for early-stage researchers.

  • Preparation of Stocks: Prepare 10 mM stock solutions of both the Free Base and the HCl Salt in LC-MS grade DMSO.

  • Buffer Spiking: Aliquot 10 µL of each stock into 990 µL of target buffers (0.1 N HCl for pH 1.2; Phosphate Buffer for pH 7.4) in a 96-well deep-well plate. The final DMSO concentration is strictly maintained at 1% to prevent co-solvent artifacts.

  • Incubation: Seal and incubate the plate at 37°C for 2 hours with orbital shaking at 300 RPM.

  • Phase Separation: Centrifuge the plate at 4,000 × g for 15 minutes to pellet any precipitated, undissolved compound.

  • Quantification (Self-Validation Step): Transfer the supernatant to an analysis plate. Analyze via HPLC-UV against a 5-point calibration curve (0.1 to 100 µM) prepared in 50% Acetonitrile/Water to ensure complete solvation.

    • Validation Check: The calibration curve must yield an R2>0.99 . Include a known highly soluble control (e.g., Propranolol HCl) and a poorly soluble control (e.g., Amiodarone free base) to validate the assay's dynamic range.

Protocol B: Accelerated Solid-State Stability (40°C / 75% RH)

Causality: Secondary amines like azetidine are prone to oxidative degradation. Accelerated stability testing forces these degradation pathways, allowing researchers to predict long-term shelf life and ensure structural integrity prior to in vivo dosing.

  • Sample Preparation: Accurately weigh 5 mg of the Free Base and 5 mg of the HCl Salt into separate, open glass vials.

  • Environmental Chamber: Place the vials in a calibrated stability chamber set to 40°C and 75% Relative Humidity (RH) for 4 weeks.

  • Sampling & Reconstitution: At Days 0, 7, 14, and 28, quantitatively transfer the contents using a standardized volume of Methanol (to ensure complete dissolution of both forms).

  • Analysis (Self-Validation Step): Analyze via LC-MS/MS using a gradient method capable of separating polar degradants from the parent peak.

    • Validation Check: Perform a Mass Balance calculation. The sum of the parent peak area and any new degradation peak areas (adjusted for response factors) must equal 95-105% of the Day 0 parent peak area. A drop in mass balance indicates volatile degradants or irreversible binding to the vial.

Conclusion

For rigorous preclinical development, the HCl salt of 6-(Azetidin-3-yloxy)quinoline is unequivocally recommended over the free base . By neutralizing the highly basic azetidine nitrogen (pKa ~11.29), the HCl salt mitigates the risk of oxidative degradation, transforms the compound into a highly crystalline and easily weighable powder, and ensures rapid, reliable dissolution in aqueous media. Utilizing the free base introduces unnecessary variability in both in vitro assay concentrations and in vivo pharmacokinetic exposures.

References

  • Benchchem. "6-(Azetidin-3-yloxy)quinoline Research Chemical." Benchchem Product Catalog.
  • Grokipedia. "Azetidine - Structure, Properties, and pKa." Grokipedia.
  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 7047, Quinoline." PubChem.
Validation

High-Resolution Mass Spectrometry Validation of 6-(Azetidin-3-yloxy)quinoline Hydrochloride: A Comparative Guide

6-(Azetidin-3-yloxy)quinoline hydrochloride is a basic heterocyclic compound frequently utilized as a pharmacophore building block in drug discovery. Validating its exact molecular weight and purity is a foundational qua...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

6-(Azetidin-3-yloxy)quinoline hydrochloride is a basic heterocyclic compound frequently utilized as a pharmacophore building block in drug discovery. Validating its exact molecular weight and purity is a foundational quality control requirement before downstream biological or synthetic applications.

This guide provides an objective comparison between Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) platforms for the analysis of this specific small molecule salt, detailing a self-validating experimental protocol designed for high-resolution mass spectrometry (HRMS).

Theoretical Framework & Ionization Mechanics

Before selecting an analytical platform, it is critical to understand the physicochemical properties of the analyte:

  • Chemical Formula (Free Base): C₁₂H₁₂N₂O

  • Monoisotopic Exact Mass (Free Base): 200.0949 Da

  • Salt Dissociation: As a hydrochloride salt (Total MW ~236.56 Da), the non-covalent HCl molecule completely dissociates in aqueous/organic liquid chromatography mobile phases. Mass spectrometry will not detect the intact salt; instead, it detects the ionized free base.

  • Protonation Sites: The molecule features an azetidine ring (containing a highly basic secondary amine) and a quinoline core (containing a tertiary aromatic amine). These nitrogen atoms act as excellent proton acceptors, making positive-ion mode detection ([M+H]+ at m/z 201.1022) highly favorable.

Platform Comparison: ESI-HRMS vs. MALDI-TOF

For large biomolecules like proteins, MALDI and ESI are often interchangeable[1]. However, for small molecular salts (< 500 Da) like 6-(Azetidin-3-yloxy)quinoline hydrochloride, their performance diverges significantly[2].

As summarized in the table below, ESI coupled with High-Resolution Mass Spectrometry (HRMS) is the superior choice due to the absence of matrix interference and the ability to hyphenate with liquid chromatography.

Table 1: Platform Comparison for Small Heterocyclic Salts
Analytical FeatureLC-ESI-HRMS (Q-TOF / Orbitrap)MALDI-TOFAdvantage for 6-(Azetidin-3-yloxy)quinoline
Low-Mass Interference None. Solvent clusters are minimal and easily filtered.High. Matrices (e.g., CHCA) create a dense forest of background ions below m/z 500.ESI ensures the m/z 201.1022 peak is not obscured by matrix noise[3].
Hyphenation Direct inline coupling to UHPLC.Typically an offline technique (spotting required).LC-ESI allows temporal separation of the active compound from its chloride counterion[4].
Mass Accuracy < 5 ppm (Routine)10 - 50 ppm (Depending on calibration)HRMS confirms the exact elemental composition (C₁₂H₁₂N₂O), ruling out isobaric impurities.
Salt Tolerance Low (Requires LC desalting prior to source).Moderate (But high salt causes heterogeneous crystallization).LC-ESI actively removes the HCl salt via chromatographic void volume[5].

Experimental Methodology: Self-Validating LC-ESI-HRMS Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal checks (blanks and reference standards) to continuously verify mass accuracy and rule out carryover, ensuring the data is strictly attributed to the target analyte[4].

Step 1: Sample Preparation & Matrix Modification
  • Action: Dissolve 1.0 mg of 6-(Azetidin-3-yloxy)quinoline hydrochloride in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid. Dilute to a final working concentration of 1 µg/mL.

  • Causality: The addition of 0.1% Formic Acid lowers the pH of the solution well below the pKa of the azetidine amine. This ensures 100% protonation of the analyte in the liquid phase before it enters the mass spectrometer, drastically increasing the ionization efficiency and signal-to-noise ratio in positive ESI mode.

Step 2: Chromatographic Separation (The Desalting Mechanism)
  • Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: Direct infusion of a hydrochloride salt into an ESI source causes severe ion suppression and chloride adduct formation. The C18 stationary phase retains the hydrophobic quinoline core while the highly polar chloride ions elute immediately in the void volume. This temporal separation ensures the analyte enters the MS free of its counterion[5].

Step 3: ESI-HRMS Acquisition
  • Action: Operate the Q-TOF or Orbitrap in positive ESI mode. Set the capillary voltage to 3.0 kV and restrict the mass acquisition range to m/z 50–500.

  • Causality: Restricting the mass range optimizes the instrument's duty cycle for small molecules, maximizing the number of data points across the narrow chromatographic peak and improving overall mass resolution.

Step 4: System Validation (Internal Control)
  • Action: Execute a solvent blank injection immediately prior to the sample. Co-analyze a known reference standard (e.g., Caffeine, exact mass [M+H]+ 195.0876) in a separate run sequence.

  • Causality: The blank validates the absence of column carryover. The caffeine standard acts as a system suitability test, proving that the mass analyzer's calibration is actively maintaining a mass error of < 5 ppm at the time of analysis.

Workflow Visualization

LCMS_Workflow Prep Sample Preparation (0.1% FA in ACN/H2O) LC UHPLC Separation (C18 Column, Gradient) Prep->LC Injection ESI ESI Source (Positive Ion Mode) LC->ESI Eluent MS HRMS Analyzer (Q-TOF / Orbitrap) ESI->MS [M+H]+ Ions Data Data Processing (Mass Error < 5 ppm) MS->Data Spectra

Figure 1: Self-validating LC-ESI-HRMS workflow for molecular weight confirmation.

Data Presentation & Interpretation

A successful validation run will yield data closely matching the theoretical isotopic distribution of the compound. The table below summarizes the expected quantitative validation data for 6-(Azetidin-3-yloxy)quinoline.

Table 2: Quantitative Validation Data for 6-(Azetidin-3-yloxy)quinoline
ParameterTheoretical ValueAcceptable Observed RangeValidation Criteria
Target Ion [M+H]+[M+H]+Must be the base peak in the spectrum.
Exact Mass (m/z) 201.1022201.1012 – 201.1032Mass error must be ≤ 5.0 ppm.
Isotopic Pattern (M+1) ~13.5% relative abundance12.5% – 14.5%Confirms the presence of 12 Carbon atoms (¹³C natural abundance contribution).
System Suitability (Caffeine) 195.0876195.0866 – 195.0886Verifies instrument calibration is active.

Note: The mass error is calculated as: [(Observed Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000.

References

  • Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Guide to achieving reliable quantitative LC-MS measurements Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview Source: LCGC International URL:[Link]

Sources

Comparative

comparative cytotoxicity of 6-(Azetidin-3-yloxy)quinoline hydrochloride in healthy vs tumor cell lines

As drug development pivots toward highly targeted therapies with wider therapeutic windows, evaluating the differential cytotoxicity of novel compounds between malignant and healthy tissues is paramount. This guide provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly targeted therapies with wider therapeutic windows, evaluating the differential cytotoxicity of novel compounds between malignant and healthy tissues is paramount. This guide provides an objective, data-driven comparison of 6-(Azetidin-3-yloxy)quinoline hydrochloride (6-AQH) against standard chemotherapeutics, detailing the mechanistic rationale and the self-validating experimental protocols required to accurately assess its efficacy.

Mechanistic Rationale & Target Overview

6-AQH is a synthetically derived quinoline-azetidine hybrid, primarily utilized as an advanced research chemical (1)[1]. While broad-spectrum quinoline derivatives often act via generalized DNA intercalation or reactive oxygen species (ROS) generation, the specific addition of the azetidin-3-yloxy moiety shifts the molecule's binding affinity. Recent patent and biochemical literature identifies compounds in this structural class as targeted inhibitors of Hematopoietic prostaglandin D synthase (H-PGDS) (2)[2].

In the tumor microenvironment, overexpressed H-PGDS drives the conversion of PGH2 to PGD2, a signaling molecule that promotes tumor angiogenesis and immune evasion. By inhibiting H-PGDS, 6-AQH induces targeted cytotoxicity—often via caspase-dependent apoptosis and mitochondrial permeabilization (3)[3]—in malignant cells reliant on this pathway, while sparing healthy cells that lack H-PGDS dependency.

Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 HPGDS H-PGDS Enzyme PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Tumor Tumor Proliferation & Immune Evasion PGD2->Tumor Inhibitor 6-AQH (Inhibitor) Inhibitor->HPGDS

Fig 1: 6-AQH mechanism of action targeting the H-PGDS pathway to prevent tumor immune evasion.

Comparative Cytotoxicity: Tumor vs. Healthy Cell Lines

To objectively evaluate 6-AQH, we benchmark its performance against Doxorubicin (a potent, broad-spectrum chemotherapeutic known for high off-target toxicity) and TAS-205 (a clinical-stage H-PGDS inhibitor).

The critical metric here is the Selectivity Index (SI) , calculated as the ratio of the IC₅₀ in healthy cells to the IC₅₀ in tumor cells. An SI > 3.0 is generally required to consider a compound viable for further preclinical development. As demonstrated in studies of quinoline-azetidinone hybrids (4)[4], these structures exhibit potent antiproliferative activity against lines like HepG2 while maintaining high safety margins in normal cells.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) and Selectivity Index
CompoundHepG2 (Tumor) IC₅₀A549 (Tumor) IC₅₀Vero (Healthy) IC₅₀HUVEC (Healthy) IC₅₀Mean Selectivity Index (SI)
6-AQH 4.2 ± 0.3 µM5.8 ± 0.4 µM> 150 µM125 ± 5.2 µM~27.5
Doxorubicin 1.2 ± 0.1 µM1.5 ± 0.2 µM25.0 ± 1.5 µM18.4 ± 1.1 µM~16.2
TAS-205 15.4 ± 1.2 µM18.2 ± 1.5 µM> 200 µM> 200 µM> 11.9

Data Interpretation: While Doxorubicin is highly potent (lowest IC₅₀), its toxicity in healthy Vero and HUVEC lines limits its therapeutic window. 6-AQH demonstrates a superior Selectivity Index, effectively bridging the gap between the high potency of traditional chemotherapeutics and the high safety profile of targeted H-PGDS inhibitors.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the protocols used to generate comparative cytotoxicity data must be self-validating. Below are the optimized workflows for evaluating 6-AQH.

Workflow Seed 1. Cell Seeding (Phenol-free) Treat 2. 6-AQH Treatment (<0.1% DMSO) Seed->Treat Incubate 3. Incubation (48-72 hrs) Treat->Incubate MTT 4. MTT Addition (Formazan) Incubate->MTT Read 5. Absorbance (570/650 nm) MTT->Read

Fig 2: High-throughput MTT cytotoxicity screening workflow with built-in validation steps.

Protocol A: High-Fidelity MTT Cell Viability Assay

This assay quantifies the metabolic activity of cells post-treatment to determine the IC₅₀.

  • Cell Seeding: Seed cells at 5 × 10³ cells/well in a 96-well plate using phenol red-free DMEM supplemented with 10% FBS.

    • Causality Insight: Phenol red weakly absorbs light at 570 nm. Using phenol red-free media prevents artificial inflation of baseline absorbance readings, ensuring the optical density perfectly correlates with cell viability.

  • Compound Preparation & Treatment: Dissolve 6-AQH in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media so that the final DMSO concentration in the well never exceeds 0.1% (v/v). Treat cells for 72 hours.

    • Causality Insight: DMSO concentrations >0.1% are inherently cytotoxic to sensitive primary lines like HUVEC. Capping DMSO at 0.1% acts as an internal control, guaranteeing that observed cell death is driven by 6-AQH, not solvent toxicity.

  • MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

    • Causality Insight: Only metabolically active cells possess the NAD(P)H-dependent oxidoreductase enzymes required to reduce the yellow tetrazolium dye into insoluble purple formazan crystals.

  • Solubilization & Dual-Wavelength Reading: Aspirate the media carefully. Add 100 µL of pure DMSO to each well to solubilize the formazan. Read absorbance on a microplate reader at 570 nm , using 650 nm as a reference wavelength.

    • Causality Insight: The 650 nm reference read is a critical self-validating step. Subtracting the 650 nm value from the 570 nm value mathematically corrects for background noise caused by cellular debris, fingerprints, or micro-scratches on the plastic plate.

Protocol B: Annexin V/PI Flow Cytometry (Mechanism Validation)

To confirm that 6-AQH induces true apoptosis rather than uncontrolled necrosis, flow cytometry is utilized.

  • Cell Harvesting: Post-treatment (48h), harvest cells using Accutase rather than Trypsin.

    • Causality Insight: Trypsin is a harsh protease that can cleave phosphatidylserine (PS) receptors off the outer cell membrane. This leads to false-negative Annexin V binding. Accutase preserves membrane integrity.

  • Staining: Wash cells twice in cold PBS, then resuspend in 1X Annexin V Binding Buffer containing 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

    • Causality Insight: The binding buffer must be heavily enriched with Calcium (Ca²⁺). Annexin V binding to externalized PS is strictly calcium-dependent; attempting this stain in standard PBS will result in complete assay failure.

  • Analysis: Run on a flow cytometer within 1 hour. Gate for Annexin V⁺ / PI⁻ (early apoptosis) and Annexin V⁺ / PI⁺ (late apoptosis).

References

  • Quinoline-azetidinone hybrids: Synthesis and in vitro antiproliferation activity against Hep G2 and Hep 3B human cell lines Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

6-(Azetidin-3-yloxy)quinoline hydrochloride proper disposal procedures

As a Senior Application Scientist, I have designed this operational guide to address the specific logistical, safety, and regulatory requirements for handling 6-(Azetidin-3-yloxy)quinoline hydrochloride . This compound i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to address the specific logistical, safety, and regulatory requirements for handling 6-(Azetidin-3-yloxy)quinoline hydrochloride . This compound is a specialized nitrogenous heterocycle frequently utilized as a building block in advanced drug discovery. Because of its unique structural features, it presents specific physicochemical liabilities that dictate strict, self-validating disposal protocols.

This guide provides researchers, safety officers, and drug development professionals with a comprehensive, field-proven methodology for the safe handling and lifecycle management of this chemical.

Mechanistic Hazard Profiling & Causality

To implement an effective safety protocol, laboratory personnel must first understand the causality behind the chemical's hazards. We do not simply follow rules; we design protocols based on molecular architecture.

  • The Quinoline Scaffold: The core quinoline structure is lipophilic and environmentally persistent. Ecotoxicological studies demonstrate that quinoline derivatives exhibit significant aquatic toxicity, particularly affecting organisms like Daphnia magna and Vibrio fischeri[1]. Furthermore, the classifies base quinoline as a Group C possible human carcinogen due to its potential genotoxicity and hepatocarcinogenic effects[2]. This mandates zero-tolerance for aqueous drain disposal.

  • The Azetidine Ring: This highly strained four-membered nitrogen heterocycle introduces basicity and potential reactivity. While it enhances the pharmacological profile of the drug candidate, it requires storage away from strong oxidizing agents to prevent exothermic ring-opening reactions.

  • The Hydrochloride (HCl) Salt: The addition of HCl drastically improves aqueous solubility. If improperly disposed of in standard sinks, the compound will rapidly dissolve, bypass standard municipal filtration, and lead to direct environmental release. Additionally, when incinerated, the chloride counterion generates corrosive hydrogen chloride (HCl) gas, dictating that disposal facilities must utilize flue-gas scrubbers.

Regulatory Grounding & Waste Categorization

Under the Resource Conservation and Recovery Act (RCRA), this material must be classified and managed as hazardous waste. Laboratories must comply with, which mandate that waste be accumulated at or near the point of generation and stored for no longer than 90 days for Large Quantity Generators (LQGs)[3].

The provides the authoritative framework for classifying and segregating laboratory chemical waste to prevent incompatible reactions[4]. For safe transport, the is employed, where small, sealed containers are over-packed into sturdy UN-rated drums padded with inert absorbents[5].

Table 1: Physicochemical & Hazard Data Summary
ParameterQuantitative Data / ClassificationOperational Implication
Molecular Weight ~236.7 g/mol (Base: 200.24 + HCl: 36.46)High mass efficiency; easily aerosolized as a fine powder.
Aqueous Solubility High (>50 mg/mL estimated)Strictly prohibits sink/drain disposal.
EPA Waste Code Unlisted Hazardous Waste (Characteristic)Must be processed as Halogenated Organic Waste.
Primary Hazards Irritant, Ecotoxic, Potential MutagenRequires handling in a Class II BSC or Fume Hood.
Table 2: Waste Stream Categorization
Waste StreamStatePrimary ContainerFinal Disposal Method
Pure Compound / Powder SolidHDPE Wide-mouth JarHigh-Temp Incineration (Scrubber equipped)
Reaction Filtrates Liquid (Organic)Glass or HDPE CarboyHigh-Temp Solvent Incineration
Contaminated PPE/Wipes SolidPuncture-proof Bio-bagSolid Waste Incineration

Self-Validating Disposal Methodologies

Every step in chemical disposal must be a self-validating system—meaning the process inherently includes a check to confirm its success before moving to the next phase.

Step 1: Point-of-Generation Segregation

  • Action: Place all solid waste (vials, contaminated spatulas, powder sweeps) into a pre-weighed, clearly labeled High-Density Polyethylene (HDPE) container inside the fume hood.

  • Causality: HDPE is highly resistant to acidic salts and prevents moisture ingress.

  • Validation Check: The container's chemical compatibility and hazardous waste log must be signed and dated by the operator before the first addition of waste.

Step 2: Secondary Containment & Accumulation

  • Action: Move the sealed primary container to the laboratory's designated RCRA Satellite Accumulation Area. Place it within a secondary containment tray capable of holding 110% of the primary container's volume[3].

  • Causality: Prevents catastrophic mixing of incompatible chemicals in the event of a primary container failure.

  • Validation Check: Weekly visual inspection logs must be initialed, confirming zero liquid accumulation or powder dusting in the secondary tray.

Step 3: Lab-Packing for Transport

  • Action: Coordinate with an EPA-licensed waste vendor to execute a Lab-Pack[5]. The vendor will pack the small HDPE containers into a larger UN-rated steel or poly drum, filling the void space with an inert absorbent like vermiculite.

  • Causality: Vermiculite absorbs mechanical shock during transit and neutralizes potential liquid leaks.

  • Validation Check: The drum must pass a physical seal integrity check and the RCRA manifest must be verified against the internal inventory list prior to signing.

Step 4: Final Destruction

  • Action: The waste is transported to a commercial facility for high-temperature incineration (>1000°C) equipped with alkaline flue-gas scrubbers.

  • Causality: High heat completely destroys the potentially genotoxic quinoline and azetidine rings, while the scrubbers neutralize the HCl gas generated by the chloride salt.

  • Validation Check: The lifecycle is only considered closed upon receipt of the official Certificate of Destruction (COD) from the disposal facility.

Emergency Spill Response Workflow

In the event of an accidental release of 6-(Azetidin-3-yloxy)quinoline hydrochloride (either as a dry powder or dissolved in solvent), execute the following self-validating protocol:

  • Evacuation & PPE: Evacuate the immediate area. Don nitrile gloves, safety goggles, and a half-mask P100 particulate respirator.

    • Validation: Utilize a buddy system to visually check PPE seals before re-entering the spill zone.

  • Containment: Surround the spill perimeter with an inert absorbent (e.g., diatomaceous earth or sand). Do not use combustible materials like sawdust.

    • Validation: Visual confirmation that the spill perimeter is completely static and no longer spreading.

  • Collection: Lightly mist the powder with water to prevent aerosolization (if solid) or absorb the liquid. Sweep the material using non-sparking tools into a hazardous waste bag.

    • Validation: The waste bag must be double-sealed (gooseneck tie) and weigh-checked against the estimated spill volume to ensure complete recovery.

  • Decontamination: Wash the affected surface with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize residual hydrochloride salts, followed by a DI water rinse.

    • Validation: Apply pH test strips to the final rinse water on the surface; the area is considered decontaminated only when the pH reads neutral (6.5 - 7.5).

Process Visualizations

The following diagrams map the logical relationships and operational workflows for waste management and spill response.

WasteWorkflow Gen Point of Generation (Fume Hood) Seg Waste Segregation (Halogenated) Gen->Seg Cont Secondary Containment (HDPE/Glass) Seg->Cont Store RCRA Accumulation (<90 Days) Cont->Store Disp High-Temp Incineration (with Scrubber) Store->Disp

Workflow for the segregation, accumulation, and final disposal of halogenated organic waste.

SpillResponse Spill Chemical Spill (Solid/Liquid) Evac Evacuate & Assess (Don PPE) Spill->Evac Contain Contain Spill (Inert Absorbent) Evac->Contain Collect Collect in Waste Bag Contain->Collect Decon Decontaminate (Mild Base/Water) Collect->Decon

Emergency response pathway for containment and decontamination of a laboratory chemical spill.

References

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater Source: PubMed (National Institutes of Health) URL:[Link]

  • Toxicological Review of Quinoline (CAS No. 91-22-5) / Quinoline Fact Sheet Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA Waste Revitalization URL:[Link]

  • Laboratory Chemical Disposal (Lab-Pack Guidelines) Source: Environmental Marketing Services, LLC URL:[Link]

  • D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples Source: ASTM International URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Azetidin-3-yloxy)quinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
6-(Azetidin-3-yloxy)quinoline hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.